Gentamicinsulfate salt
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H123N15O21 |
|---|---|
Molecular Weight |
1390.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8?,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1 |
InChI Key |
NPEFREDMMVQEPL-RWPARATISA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origin of Product |
United States |
Biosynthesis, Chemical Synthesis, and Structural Elucidation in Research Contexts
Elucidation of Gentamicin (B1671437) Biosynthetic Pathways
The biosynthesis of gentamicin, a complex aminoglycoside antibiotic, is a multifaceted process carried out by the actinomycete Micromonospora echinospora. Research into its biosynthetic pathway has unveiled a series of intricate enzymatic steps and genetic controls that govern the formation of the various gentamicin components.
The genetic blueprint for gentamicin production is encoded within a dedicated gene cluster in M. echinospora. The discovery and sequencing of this gene cluster have been pivotal in deciphering the biosynthetic pathway. This cluster houses genes that code for the enzymes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the subsequent modifications that lead to the final gentamicin complex.
The biogenesis of gentamicin shares common early steps with other 2-DOS-containing aminoglycosides. The pathway initiates from D-glucose-6-phosphate, which is converted to the central 2-DOS ring. A key enzyme in this initial phase is 2-deoxy-scyllo-inosose (B3429959) synthase, encoded by a gene homologous to btrC from the butirosin (B1197908) biosynthetic pathway. The subsequent steps involve a series of enzymes including aminotransferases, dehydrogenases, and glycosyltransferases that assemble the pseudodisaccharide and pseudotrisaccharide intermediates.
The gentamicin C complex, the major clinically utilized form, is a mixture of five related compounds: C1, C1a, C2, C2a, and C2b. The diversity of these components arises from the differential methylation of the purpurosamine ring. The genetic basis for this variation lies in the presence of specific methyltransferase genes within the cluster. For instance, the genK gene is responsible for the C-6' methylation of a key intermediate, gentamicin X2, leading to the formation of G418, a precursor for the C2, C2a, and C1 components. In contrast, the pathway leading to gentamicin C1a and C2b does not involve this C-6' methylation step. Furthermore, a methyltransferase encoded by the genL gene, located outside the main biosynthetic cluster, is responsible for the terminal 6'-N-methylation steps that convert gentamicin C1a to C2b and C2 to C1.
Four pyridoxal-5'-phosphate (PLP)-dependent enzymes, GenB1, GenB2, GenB3, and GenB4, play crucial roles in the later stages of gentamicin C biosynthesis, particularly in the complex series of reactions involving amination and epimerization at the C-6' position. GenB1 is the primary aminotransferase that converts a C-6' keto intermediate to an amine. GenB2 functions as an epimerase, converting gentamicin C2a to C2. GenB3 and GenB4 are involved in the intricate 3',4'-didehydroxylation process.
The elucidation of the gentamicin biosynthetic pathway has been achieved through a combination of genetic knockouts, in vitro enzymatic assays, and the isolation and characterization of intermediates from mutant strains. This research has led to a detailed understanding of the sequential modifications that occur.
The pathway to the gentamicin C complex branches at the intermediate gentamicin X2. This compound can either be C-methylated at the 6'-position by the radical S-adenosylmethionine (SAM) enzyme GenK to form G418, or it can be directly oxidized at the 6'-position by the dehydrogenase GenQ. These two routes lead to the formation of the different components of the gentamicin C complex.
The conversion of the 6'-hydroxyl group to an amino group is a critical step and involves the action of the dehydrogenase GenQ and the aminotransferase GenB1. These enzymes work in tandem to first oxidize the alcohol to a ketone and then facilitate the transamination to introduce the amino group, forming the intermediates JI-20A (from gentamicin X2) and JI-20B (from G418).
A particularly complex part of the biosynthesis is the 3',4'-didehydroxylation, which is a hallmark of the gentamicin C components and is crucial for their activity against certain resistant bacteria. This process is initiated by the phosphorylation of the 3'-hydroxyl group by the phosphotransferase GenP. Subsequently, the PLP-dependent enzymes GenB3 and GenB4 catalyze a series of reactions, including dehydration and reduction, to remove the 3'- and 4'-hydroxyl groups.
The table below summarizes some of the key enzymes and their functions in the gentamicin biosynthetic pathway.
| Enzyme | Function | Substrate(s) | Product(s) |
| GenK | C-6' methylation | Gentamicin X2 | G418 |
| GenQ | C-6' dehydrogenation | Gentamicin X2, G418 | 6'-dehydro-gentamicin X2, 6'-dehydro-G418 |
| GenB1 | C-6' transamination | 6'-dehydro-gentamicin X2, 6'-dehydro-G418 | JI-20A, JI-20B |
| GenP | 3'-O-phosphorylation | JI-20A, JI-20B | 3'-phospho-JI-20A, 3'-phospho-JI-20B |
| GenB2 | C-6' epimerization | Gentamicin C2a | Gentamicin C2 |
| GenB3 | Didehydroxylation | 3'-phospho-JI-20A, 3'-phospho-JI-20B | Intermediates leading to C1a and C2a |
| GenB4 | Didehydroxylation | Intermediates from GenB3 action | Gentamicin C1a, C2a |
| GenL | 6'-N-methylation | Gentamicin C1a, C2 | Gentamicin C2b, C1 |
The detailed knowledge of the gentamicin biosynthetic pathway has opened avenues for metabolic engineering of M. echinospora to alter the production of specific gentamicin components. This is of significant interest as certain minor components may have improved therapeutic properties or serve as precursors for semisynthetic antibiotics.
One successful strategy has been the targeted inactivation of key genes to block specific branches of the pathway, leading to the accumulation of desired intermediates or final products. For example, knocking out the genK gene prevents the C-6' methylation of gentamicin X2, thereby shunting the biosynthetic flux towards the production of gentamicin C1a and C2b. mdpi.com Further inactivation of the genL gene in a genK mutant strain can lead to the exclusive production of gentamicin C1a, which is a precursor for the semisynthetic antibiotic etimicin. mdpi.com
Another approach involves the heterologous expression of genes from other aminoglycoside biosynthetic pathways to create novel hybrid compounds. For instance, introducing genes from the kanamycin (B1662678) biosynthetic pathway into a gentamicin-producing strain has been explored to modify the sugar moieties of the gentamicin scaffold. This combinatorial biosynthesis approach has the potential to generate a wide range of novel aminoglycoside structures with potentially improved activities or reduced toxicities.
Chemical Synthesis and Derivatization Approaches for Gentamicin Sulfate (B86663) Salt
The chemical synthesis of gentamicin and its analogs is a formidable challenge due to the complex stereochemistry, the presence of multiple amino and hydroxyl groups requiring orthogonal protection strategies, and the formation of glycosidic bonds with specific stereocontrol.
The de novo total synthesis of the major components of the gentamicin C complex is an exceptionally challenging endeavor that has been sparingly reported in the literature. Most synthetic efforts have focused on the synthesis of minor components or have started from advanced intermediates derived from other natural products, such as sisomicin.
A full total synthesis would require the stereoselective construction of the three constituent rings: the 2-deoxystreptamine core, the garosamine (B1245194) sugar, and the purpurosamine sugar. The key challenges include:
Stereocontrol: The gentamicin molecule contains numerous stereocenters, and their precise control during synthesis is paramount.
Protecting Group Strategy: The multiple amino and hydroxyl groups with similar reactivity necessitate a complex and carefully planned protecting group strategy to allow for regioselective modifications.
Glycosylation: The formation of the α-glycosidic linkages between the sugar moieties and the 2-deoxystreptamine core with high stereoselectivity is a significant hurdle.
While a complete de novo synthesis of the major gentamicin C components is not commonly undertaken, the synthesis of minor components like gentamicin B1 and X2 has been achieved. nih.gov These syntheses often start from a more readily available aminoglycoside, such as sisomicin, which is chemically modified to create a suitable acceptor molecule. This acceptor is then glycosylated with a protected sugar donor to form the desired pseudotrisaccharide. For example, the synthesis of gentamicin X2 has been accomplished by glycosylating a protected garamine (B8066852) derivative with a 2-azido-2-deoxyglucosyl donor. nih.gov
The challenges associated with the total synthesis of complex aminoglycosides like gentamicin have spurred the development of innovative synthetic methodologies in carbohydrate chemistry, including new glycosylation methods and protecting group strategies.
Semisynthesis, which involves the chemical modification of the naturally produced gentamicin complex or its individual components, is a more practical and widely used approach for generating novel analogs for research and therapeutic development. The goal of these modifications is often to overcome bacterial resistance mechanisms, reduce toxicity, or improve pharmacokinetic properties.
A primary target for semisynthetic modification is the N-1 amino group of the 2-deoxystreptamine ring. Acylation of this group with moieties like the (S)-4-amino-2-hydroxybutyryl (AHB) group has been a successful strategy in the development of other aminoglycosides like amikacin (B45834) and isepamicin (B1207981) (derived from gentamicin B). nih.gov These modifications can sterically hinder the action of aminoglycoside-modifying enzymes, which are a major cause of clinical resistance.
Another area of focus is the modification of the 6'-amino group. Enzymatic and chemical methods have been used to introduce various acyl groups at this position to generate novel analogs with altered biological activities. nih.gov The promiscuity of some aminoglycoside biosynthetic enzymes, such as the 3''-N-methyltransferase GenN, has also been exploited to create hybrid aminoglycosides by acting on substrates from other aminoglycoside families. nih.gov
The generation of a library of semisynthetic gentamicin analogs allows for detailed structure-activity relationship (SAR) studies. By systematically modifying different positions on the gentamicin scaffold and evaluating the antibacterial activity and toxicity of the resulting compounds, researchers can gain insights into the key structural features required for biological activity and identify new leads for the development of improved aminoglycoside antibiotics. nih.gov
Molecular Mechanisms of Action of Gentamicin Sulfate Salt
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
The principal mechanism of action for gentamicin (B1671437) sulfate (B86663) is the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. wikipedia.orgcapricorn-scientific.combio-world.combiocompare.compfizer.com Specifically, it targets the 30S ribosomal subunit, a crucial component of the protein synthesis machinery. capricorn-scientific.comscbt.comivfstore.comidealmedical.co.zapatsnap.com This interaction is irreversible and leads to a cascade of events that are detrimental to the bacterial cell. bio-world.com
Specific Interactions with Bacterial Ribosomal RNA (rRNA)
Gentamicin's binding to the ribosome is not arbitrary; it establishes specific and critical contacts with the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S subunit. wikipedia.orgdrugbank.com Structural studies have revealed that aminoglycosides, including gentamicin, bind to helix 44 (h44) of the 16S rRNA, near the aminoacyl-tRNA (A-site). drugbank.comresearchgate.net This interaction alters the conformation of the ribosome, affecting the interplay between h44 and h45. drugbank.com The binding is characterized by electrostatic interactions between the positively charged amino groups of the gentamicin molecule and the negatively charged phosphate (B84403) backbone of the rRNA. mdpi.com
The three components of the gentamicin C complex (C1a, C1, and C2) all protect the same bases of the 16S rRNA from chemical modification, indicating a common binding mode. embopress.org These interactions are crucial for the high-affinity binding that underpins gentamicin's antibacterial activity.
Identification of Precise Binding Sites on the 16S rRNA A-site
The binding site of gentamicin on the 16S rRNA has been pinpointed with high resolution. It nestles into a specific pocket within the A-site of the decoding region. core.ac.uk This pocket is formed by the A1408•A1493 base pair and the bulged nucleotide A1492. researchgate.netcore.ac.uk
Key interactions include:
Displacement of Adenosine (B11128) Residues: Gentamicin binding forces two universally conserved adenosine residues, A1492 and A1493, out of helix 44. wikipedia.orgdrugbank.com This conformational change mimics the state the ribosome adopts when a correct (cognate) match between the messenger RNA (mRNA) codon and the transfer RNA (tRNA) anticodon occurs. wikipedia.org
Specific Contacts: Rings I and II of the gentamicin molecule direct specific interactions with the RNA. embopress.org Ring III, which is a distinguishing feature of the gentamicin subclass of aminoglycosides, also forms specific contacts with conserved base pairs. embopress.org Chemical probing experiments show that binding of gentamicin C components protects bases G1494 and A1408 from modification. embopress.org
These precise interactions stabilize a conformation that is usually associated with accurate decoding, but in the presence of gentamicin, this stabilization occurs irrespective of the correctness of the codon-anticodon pairing.
Mechanisms of Translational Misreading and Premature Termination of Polypeptide Synthesis
The binding of gentamicin sulfate to the 16S rRNA A-site has profound consequences for the fidelity and efficiency of protein synthesis.
Translational Misreading: By locking the A-site into a "cognate-like" conformation, gentamicin significantly lowers the ribosome's ability to discriminate between correct and incorrect aminoacyl-tRNAs. wikipedia.org This leads to the frequent incorporation of wrong amino acids into the growing polypeptide chain, a phenomenon known as codon misreading. wikipedia.orgivfstore.comidealmedical.co.zapatsnap.commdpi.com The resulting proteins are often non-functional, misfolded, and can aggregate within the cell, contributing to bacterial death. wikipedia.orgpatsnap.com
Premature Termination: Besides causing misreading, gentamicin can also lead to the premature termination of protein synthesis. patsnap.comacs.org This results in the production of truncated, non-functional proteins. nih.gov
A secondary binding site on the 23S rRNA in helix 69 has also been proposed, which may contribute to the inhibition of ribosome recycling. wikipedia.orgdrugbank.com
Bacterial Membrane Interaction and Cellular Uptake Mechanisms
Before gentamicin sulfate can reach its ribosomal target, it must first traverse the bacterial cell envelope. This process involves a crucial interaction with the bacterial membrane and subsequent active transport into the cytoplasm.
Role of Outer Membrane Permeabilization in Gram-Negative Bacteria
In Gram-negative bacteria, the outer membrane presents a significant barrier to many antibiotics. pnas.org Gentamicin, being a polycationic molecule, initiates its entry by interacting with the negatively charged components of the outer membrane, such as lipopolysaccharides (LPS). drugbank.comnih.gov
This interaction has several key effects:
Displacement of Divalent Cations: Gentamicin displaces natural divalent cations like magnesium (Mg2+) and calcium (Ca2+), which normally stabilize the LPS layer by cross-linking adjacent molecules. ivfstore.comidealmedical.co.zadrugbank.comscientificlabs.comasm.org
Membrane Destabilization: The displacement of these cations destabilizes the outer membrane, increasing its permeability. ivfstore.comidealmedical.co.zadrugbank.comscientificlabs.com This creates transient holes or pores in the cell surface. ivfstore.comidealmedical.co.zascientificlabs.com
Self-Promoted Uptake: This initial permeabilization allows more gentamicin molecules to enter the periplasmic space, a process often referred to as self-promoted uptake. hres.ca Studies have shown that gentamicin can permeabilize the outer membrane to other molecules, like lysozyme (B549824), and that this action is independent of its effects in the cytoplasm. nih.govasm.org This permeabilizing effect can be inhibited by the presence of excess Mg2+. asm.orgnih.gov
Active Transport Mechanisms for Intracellular Accumulation
Once in the periplasm, gentamicin must cross the inner cytoplasmic membrane to reach the ribosomes. This transport is an active, energy-dependent process. drugbank.comnih.govhres.ca
The uptake of gentamicin across the inner membrane occurs in distinct phases:
Energy-Dependent Phase I (EDP-I): A limited amount of gentamicin is transported into the cytoplasm, a process that relies on the cell's metabolic energy, specifically the proton-motive force. drugbank.com This initial entry allows the antibiotic to begin inhibiting protein synthesis.
Energy-Dependent Phase II (EDP-II): The mistranslated proteins produced as a result of initial ribosomal inhibition can be inserted into the cytoplasmic membrane, further disrupting its integrity. drugbank.com This leads to a rapid and massive accumulation of gentamicin within the cell, amplifying the inhibition of protein synthesis and ultimately leading to cell death. drugbank.com
This energy-dependent transport is also oxygen-dependent, which explains why aminoglycosides like gentamicin are generally not effective against anaerobic bacteria. drugbank.comnih.gov Pinocytosis is also cited as a mechanism for the uptake of free gentamicin. mdpi.com
Ancillary Cellular Effects in Bacteria
A significant ancillary effect of gentamicin is its ability to stimulate the production of cytotoxic reactive oxygen species (ROS) within bacteria. pnas.orgresearchgate.net This process is thought to contribute to cellular damage and death. The proposed mechanism for ROS generation involves the interaction of gentamicin with iron. Gentamicin can form a redox-active chelate with iron, which facilitates the generation of free radicals. nih.govnih.gov
Research has shown that aminoglycosides like gentamicin can participate in the formation of ternary complexes with iron ions (Fe²⁺/Fe³⁺) and bacterial lipids, such as phosphatidylinositol 4,5-bisphosphate, a component of cell membranes. acs.orgresearchgate.net This complex is capable of catalyzing the formation of ROS. acs.orgresearchgate.net The process can enhance the production of superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov In the presence of a metal catalyst like iron, these species can interact to form the highly destructive hydroxyl radical (•OH) through the Fenton reaction. nih.govfrontiersin.orgloinc.org This cascade of oxidative damage can harm vital cellular components, including DNA, proteins, and lipids. frontiersin.org
However, the role of ROS as a primary killing mechanism is a subject of some scientific debate. Certain studies have observed that gentamicin treatment results in only a minimal increase in ROS in some bacteria, such as Escherichia coli, suggesting that other factors like the disruption of the proton motive force may be more critical for its lethal action under certain conditions. researchgate.net Furthermore, some research on isolated mitochondria has indicated that gentamicin may actually decrease mitochondrial ROS production, suggesting that the observed increase in cellular ROS likely originates from non-mitochondrial sources, such as the aforementioned gentamicin-iron complexes. frontiersin.org
Table 1: Research Findings on Gentamicin-Induced ROS Generation
| Finding | Organism/System Studied | Key Implication | Reference(s) |
| Forms ternary complexes with iron and lipids, catalyzing ROS formation. | In vitro assays, ESI-MS | Provides a direct chemical mechanism for gentamicin's role in generating ROS. | acs.orgresearchgate.net |
| Enhances the generation of superoxide anion and hydrogen peroxide from renal cortical mitochondria. | Rat renal cortical mitochondria | Suggests that gentamicin can induce oxidative stress by affecting cellular organelles. | nih.gov |
| Stimulates free radical formation, a process that can be suppressed by iron chelators. | Neutrophils, lymphoblastoid cells, cell-free enzymatic systems | Demonstrates that iron is a critical component in gentamicin-mediated ROS production. | nih.gov |
| Induces the production of hydroxyl radicals via the Fenton reaction. | Salmonella, in vitro systems | Links gentamicin to the production of the most potent ROS, which causes significant cellular damage. | frontiersin.orgloinc.org |
| Elicits only a minimal increase in ROS in aerobically grown E. coli. | Escherichia coli | Challenges the universality of ROS as the primary bactericidal mechanism, suggesting other effects are also at play. | researchgate.net |
Gentamicin sulfate salt significantly compromises the structural integrity and permeability of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria. patsnap.comelabscience.com This action represents a crucial, early step in its bactericidal process, facilitating its own uptake into the cell. drugbank.com
As a polycationic molecule, gentamicin interacts electrostatically with negatively charged components on the bacterial surface. drugbank.com In Gram-negative bacteria, the primary target for this interaction is the lipopolysaccharide (LPS) layer of the outer membrane. drugbank.comnih.gov The stability of the LPS layer is highly dependent on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules.
Gentamicin competes with and displaces these essential divalent cations from their binding sites on the LPS. asm.orgnih.govnih.gov This displacement disrupts the cross-linking of the LPS molecules, leading to a destabilization of the outer membrane. The consequence is a significant increase in membrane permeability, which can involve the formation of transient pores or fissures. patsnap.comdrugbank.com This disruption not only weakens the bacterium's primary defense barrier but also facilitates the passage of gentamicin across the outer membrane and into the periplasmic space, from where it can be transported into the cytoplasm to reach its ribosomal target. asm.orgnih.govnih.gov Studies have shown that this permeabilizing effect is independent of the subsequent inhibition of protein synthesis. nih.gov
Table 2: Research Findings on Gentamicin's Impact on the Bacterial Cell Wall
| Finding | Organism/System Studied | Key Implication | Reference(s) |
| Binds electrostatically to negatively charged lipopolysaccharides (LPS) and phospholipids. | Gram-negative bacteria | Identifies the initial point of contact and interaction between gentamicin and the bacterial outer membrane. | drugbank.com |
| Displaces divalent cations (Mg²⁺) from the outer membrane. | Pseudomonas aeruginosa | Explains the mechanism of outer membrane destabilization, as these cations are crucial for LPS integrity. | asm.orgnih.govnih.gov |
| Increases outer membrane permeability to other molecules, such as lysozyme and nitrocefin. | Pseudomonas aeruginosa | Confirms that gentamicin creates openings in the outer membrane, compromising its barrier function. | asm.orgnih.gov |
| Binding to LPS is correlated with the type of LPS present (A band vs. B band). | Pseudomonas aeruginosa LPS isogenic derivatives | Shows that the specific structure of LPS can influence the extent of gentamicin binding and subsequent cell killing. | nih.gov |
| Disrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular contents. | General bacterial models | Highlights a direct damaging effect that contributes to the overall bactericidal action. | patsnap.com |
Molecular Mechanisms of Bacterial Resistance to Gentamicin Sulfate Salt
Enzymatic Modification of Gentamicin (B1671437)
The most prevalent mechanism of acquired resistance to gentamicin is its enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). mjima.orgresearchgate.net These enzymes catalyze the covalent addition of chemical groups to the gentamicin molecule, which sterically hinders its binding to the 16S rRNA within the bacterial ribosome's 30S subunit. creative-diagnostics.commdpi.com This modification renders the antibiotic unable to disrupt protein synthesis, leading to bacterial survival and proliferation. creative-diagnostics.comresearchgate.net AMEs are broadly classified into three main families based on the type of chemical modification they catalyze.
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside phosphotransferases (APHs) inactivate gentamicin by catalyzing the phosphorylation of its hydroxyl groups, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. researchgate.netmdpi.com This addition of a phosphate group introduces a significant structural and electrostatic change, preventing the antibiotic from effectively binding to its ribosomal target. researchgate.net Different APH enzymes exhibit varying substrate specificities. For example, APH(2") enzymes are known to phosphorylate a wide range of aminoglycosides, including gentamicin, and are considered clinically significant resistance determinants in Gram-positive bacteria. mdpi.comnih.gov
Aminoglycoside Nucleotidyltransferases (ANTs)
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, mediate resistance by transferring an adenylyl group from ATP to a hydroxyl group on the gentamicin molecule. researchgate.netmdpi.com This adenylylation significantly alters the antibiotic's structure, preventing its interaction with the ribosome. researchgate.net The ANT(2")-Ia enzyme, for example, is capable of modifying gentamicin, along with other aminoglycosides like tobramycin (B1681333) and kanamycin (B1662678). mdpi.comfrontiersin.org Genes encoding ANT enzymes are often found on mobile genetic elements such as plasmids and transposons, contributing to their dissemination. mdpi.com
Genetic Determinants and Horizontal Gene Transfer of Modifying Enzymes
The genes encoding AMEs are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. researchgate.netmdpi.comnih.gov This localization on MGEs is a critical factor in the rapid and widespread dissemination of gentamicin resistance among bacterial populations. creative-diagnostics.comfrontiersin.org Horizontal gene transfer (HGT) is the primary mechanism by which these resistance genes are exchanged between different bacteria, even across species and genera. frontiersin.orgacademicjournals.org The main processes of HGT include:
Conjugation: The transfer of plasmids carrying AME genes from a donor to a recipient bacterium through direct cell-to-cell contact. creative-diagnostics.comacademicjournals.org
Transformation: The uptake of naked DNA containing AME genes from the environment by competent bacteria. creative-diagnostics.com
Transduction: The transfer of AME genes from one bacterium to another via bacteriophages (viruses that infect bacteria). creative-diagnostics.comfrontiersin.org
The presence of AME genes on integrons, which are genetic platforms that can capture and express gene cassettes, further accelerates the accumulation and spread of multiple resistance determinants. creative-diagnostics.com This often leads to multidrug-resistant phenotypes, where bacteria are resistant not only to gentamicin but also to other classes of antibiotics. researchgate.net
Alterations in Ribosomal Target Sites
While enzymatic modification is the most common resistance strategy, alterations in the bacterial ribosome, the target of gentamicin, can also confer resistance. creative-diagnostics.comnih.gov Gentamicin binds to a specific site on the 16S rRNA component of the 30S ribosomal subunit, disrupting protein synthesis. creative-diagnostics.comyeasenbio.comsigmaaldrich.com Changes in this binding site can reduce the antibiotic's affinity, thereby diminishing its inhibitory effect.
Methylation of 16S rRNA
A significant mechanism of target site modification is the methylation of specific nucleotides within the 16S rRNA. mednexus.org This process is catalyzed by 16S rRNA methyltransferases (16S-RMTases), which add a methyl group to the antibiotic's binding site on the ribosome. oup.com This methylation event sterically hinders the binding of gentamicin and other aminoglycosides, leading to high-level resistance. oup.comasm.org
For instance, the methylation of guanine (B1146940) at position 1405 (G1405) or adenine (B156593) at position 1408 (A1408) in the A-site of the 16S rRNA are well-characterized mechanisms. oup.comasm.orgpsu.edu The genes encoding these 16S-RMTases, such as armA and rmt genes, are often located on plasmids and can be transferred horizontally, contributing to the spread of high-level aminoglycoside resistance among clinically important pathogens. oup.comasm.orgsci-hub.se The presence of these methyltransferases can confer resistance to a broad range of aminoglycosides, including gentamicin, amikacin (B45834), and tobramycin. oup.comasm.org
Data Tables
Table 1: Major Aminoglycoside-Modifying Enzymes Conferring Gentamicin Resistance
| Enzyme Family | Mechanism of Action | Example Enzymes |
| Aminoglycoside Acetyltransferases (AACs) | Acetylation of amino groups | AAC(3), AAC(6') |
| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | APH(2") |
| Aminoglycoside Nucleotidyltransferases (ANTs) | Adenylylation of hydroxyl groups | ANT(2")-Ia |
Table 2: Mechanisms of Horizontal Gene Transfer for Gentamicin Resistance Genes
| Mechanism | Description |
| Conjugation | Transfer of plasmids via direct cell-to-cell contact. |
| Transformation | Uptake of free DNA from the environment. |
| Transduction | Transfer of genes by bacteriophages. |
Table 3: Ribosomal Target Site Alteration Leading to Gentamicin Resistance
| Alteration | Mechanism | Key Enzymes/Genes |
| 16S rRNA Methylation | Methylation of nucleotides in the antibiotic binding site. | 16S rRNA methyltransferases (armA, rmt genes) |
Mutations in Ribosomal Proteins (e.g., rpsL)
The primary target of gentamicin is the bacterial ribosome, specifically the 30S subunit, where it binds to the 16S rRNA and disrupts protein synthesis. creative-diagnostics.com However, mutations in the genes encoding ribosomal proteins can alter the structure of the ribosome, thereby reducing the binding affinity of gentamicin and conferring resistance.
One of the most well-characterized mutations occurs in the rpsL gene, which encodes the ribosomal protein S12. creative-diagnostics.combiorxiv.org Alterations in this protein can lead to a hyperaccurate or "error-restrictive" phenotype, counteracting the misreading of the genetic code induced by aminoglycosides. nih.govplos.org Specific point mutations in rpsL have been shown to confer resistance to streptomycin, and while they may not always directly result in high-level gentamicin resistance on their own, they can serve as a stepping stone for the evolution of resistance to other aminoglycosides. biorxiv.orgnih.govnih.gov For instance, mutations at codon 88 of the rpsL gene in Borrelia burgdorferi have been identified in streptomycin-selected mutants. nih.govasm.org While these mutants showed high resistance to streptomycin, their susceptibility to gentamicin was only slightly decreased. asm.org In Mycobacterium tuberculosis, mutations in codons 43 and 88 of the rpsL gene are predominant in streptomycin-resistant strains. brieflands.com
It's important to note that the impact of rpsL mutations on gentamicin susceptibility can vary between bacterial species and even between different mutations within the same gene. plos.org Some studies suggest that the interplay between S12 mutations and gentamicin is more about the functional antagonism between the hyperaccurate ribosome and the misreading induced by the drug, rather than a direct effect on drug binding. plos.org
Table 1: Examples of rpsL Mutations and their Association with Aminoglycoside Resistance
| Bacterial Species | Gene | Mutation (Codon) | Associated Resistance | Reference |
| Borrelia burgdorferi | rpsL | K88R, K88E | Streptomycin | nih.govasm.org |
| Mycobacterium tuberculosis | rpsL | 43, 88 | Streptomycin | brieflands.com |
| Escherichia coli | rpsL | Various | Streptomycin | nih.gov |
| Campylobacter coli | rpsL | Various | Streptomycin | nih.gov |
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govtandfonline.com This mechanism effectively reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its antimicrobial effect. creative-diagnostics.com Overexpression of these pumps is a significant contributor to multidrug resistance (MDR) in many pathogenic bacteria. nih.govnih.gov
Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being of particular clinical importance in Gram-negative bacteria due to its association with MDR. nih.govmdpi.com In Acinetobacter baumannii, the AdeABC and AdeIJK efflux pumps, both belonging to the RND family, have been shown to confer resistance to a variety of antibiotics, including gentamicin. nih.gov Similarly, in Pseudomonas aeruginosa, the MexXY-OprM efflux system is a key player in aminoglycoside resistance. asm.org
The AcrAB-TolC system is a well-characterized RND-type efflux pump in Escherichia coli and other Enterobacteriaceae that plays a crucial role in intrinsic and acquired resistance to a broad spectrum of antimicrobial agents, including gentamicin. creative-diagnostics.comnih.gov This complex spans the entire bacterial cell envelope, with AcrB being the inner membrane transporter, AcrA the periplasmic membrane fusion protein, and TolC the outer membrane channel. oup.com
The AcrAB-TolC pump actively captures and expels gentamicin from the periplasm, thereby preventing its entry into the cytoplasm where it would interact with the ribosome. creative-diagnostics.com Studies have shown that overexpression of the acrAB genes leads to increased resistance to gentamicin. oup.com While gentamicin is a substrate for this pump, other efflux systems can also contribute to gentamicin resistance in different bacterial species. For example, in Pseudomonas aeruginosa, the AmrAB-OprA system has been identified as an efflux pump that contributes to aminoglycoside impermeability. nih.gov
Table 2: Examples of Efflux Pumps Involved in Gentamicin Resistance
| Bacterial Species | Efflux Pump System | Pump Family | Reference |
| Escherichia coli | AcrAB-TolC | RND | creative-diagnostics.comnih.gov |
| Acinetobacter baumannii | AdeABC, AdeIJK | RND | nih.gov |
| Pseudomonas aeruginosa | MexXY-OprM | RND | asm.org |
| Pseudomonas aeruginosa | AmrAB-OprA | RND | nih.gov |
The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can either activate or repress their transcription. researchgate.netresearchgate.net This regulation allows bacteria to modulate the level of efflux pump production in response to environmental cues, such as the presence of antibiotics. tandfonline.com Mutations in these regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in stable, high-level antibiotic resistance. tandfonline.com
The expression of the acrAB operon, for instance, is controlled by both local and global regulatory systems. nih.gov The local repressor, AcrR, binds to the operator region of the acrAB operon, preventing its transcription. oup.comresearchgate.net Global regulators, such as MarA, SoxS, and Rob, can activate the expression of acrAB in response to various stress signals. oup.comresearchgate.net In Salmonella, the transcriptional activator RamA is the primary regulator of acrAB expression. researchgate.netbham.ac.uk The expression of these global regulators is, in turn, controlled by other proteins like MarR and SoxR. researchgate.net Furthermore, two-component regulatory systems, such as EvgAS and PhoQP, have also been implicated in the control of acrAB and tolC expression. micropspbgmu.ru
In Pseudomonas aeruginosa, the expression of the MexXY efflux pump is induced by the presence of aminoglycosides and is regulated by repressors like MexZ and the ParRS two-component system. researchgate.net
Reduced Cellular Uptake Mechanisms
For gentamicin to be effective, it must first cross the bacterial cell envelope to reach its ribosomal target. Bacteria have evolved mechanisms to limit this uptake, thereby reducing the intracellular concentration of the antibiotic. These mechanisms primarily involve alterations to the outer membrane permeability and the active transport systems responsible for drug entry. nih.govnih.gov
The outer membrane of Gram-negative bacteria serves as a selective barrier, and porins are protein channels that facilitate the passage of small, hydrophilic molecules, including some antibiotics. creative-diagnostics.commdpi.com Changes in the number or function of these porins can significantly reduce the permeability of the outer membrane to gentamicin. creative-diagnostics.comasm.org
In Escherichia coli, porins like OmpF and OmpC are thought to play a role in the entry of aminoglycosides. nih.gov While the deletion of a single major porin gene may not lead to a significant increase in resistance, the combined deletion of both ompF and ompC has been shown to reduce susceptibility to gentamicin. biorxiv.org Some studies have also indicated that changes in the transverse electric field within the OmpC pore, without altering its diameter, can decrease the permeability of gentamicin. acs.org In Pseudomonas aeruginosa, which has a naturally less permeable outer membrane than E. coli, the role of specific porins in gentamicin uptake is still being investigated, though some evidence suggests that gentamicin can permeate the wild-type outer membrane efficiently without relying solely on porin-mediated entry. pnas.orgasm.org
The uptake of aminoglycosides across the bacterial inner membrane is an energy-dependent process. While the exact mechanisms are not fully elucidated, it is understood to occur in distinct phases. Alterations in the components of these active transport systems can lead to impaired gentamicin uptake. nih.gov
In some cases, resistance can arise from a general decrease in the energy-dependent phases of aminoglycoside uptake. nih.gov For example, in a study on Enterococcus faecalis, a mutant with intermediate-level gentamicin resistance showed impaired accumulation of the antibiotic, which was only partially reversible by an uncoupler agent, suggesting an alteration in the energy-dependent transport system. nih.gov While specific transporters have not been definitively identified for gentamicin in all bacteria, it is clear that interference with the active transport process is a viable strategy for bacterial resistance.
Biofilm-Mediated Resistance Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to a surface. ubc.ca This mode of growth provides significant protection to bacteria, rendering them much more resistant to antimicrobial agents compared to their free-swimming, planktonic counterparts. mdpi.com The mechanisms behind this heightened resistance are multifaceted, involving a combination of physical barriers and altered physiological states within the biofilm community. frontiersin.orgfrontiersin.org For Gentamicin sulfate (B86663) salt, a potent aminoglycoside antibiotic, its efficacy can be severely diminished by these biofilm-specific strategies.
The EPS matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA) that provides the structural integrity of the biofilm. pjoes.comwikipedia.org This matrix plays a direct role in resistance to gentamicin primarily by acting as a protective barrier that limits the antibiotic's access to the bacterial cells within. mdpi.comnih.govnih.gov
One of the primary mechanisms of this protection is through direct interaction and sequestration. Gentamicin is a highly positively charged molecule. ubc.ca Many components of the EPS, such as the exopolysaccharide alginate and eDNA, are negatively charged. ubc.canih.govfrontiersin.org This difference in charge leads to strong electrostatic interactions, where the cationic gentamicin molecules are bound and sequestered by the anionic components of the matrix. ubc.cafrontiersin.org This process effectively prevents the antibiotic from penetrating deeper into the biofilm and reaching its cellular target, the ribosome. ubc.caresearchgate.net Studies have shown that the high productivity of negatively charged alginate can significantly delay the transport rate of aminoglycosides through the biofilm structure. pjoes.com The enzymatic degradation of EPS components, such as with alginate lyase, has been shown to render biofilms more susceptible to antibiotics, highlighting the crucial role of the matrix in this protective mechanism. ubc.ca
Furthermore, the EPS matrix acts as a diffusion barrier, physically slowing the penetration of antimicrobial agents. pjoes.comwikipedia.org The dense, viscous nature of the matrix means that for gentamicin to reach cells in the deeper layers of the biofilm, it must diffuse through this complex web of polymers. This process can prevent the antibiotic from reaching bactericidal concentrations throughout the entire biofilm community. nih.gov Functional groups on the exopolysaccharides can react with antimicrobial agents, further preventing their diffusion to the cytoplasm. pjoes.com
Research on Pseudomonas aeruginosa has illustrated the complexity of EPS-mediated resistance. In one study, different mutant strains with altered EPS compositions showed varying levels of susceptibility to gentamicin. The findings indicated that specific carbohydrate compositions within the EPS could significantly influence resistance levels.
| Bacterial Strain | Relevant Genotype/Phenotype | Approximate Survival Rate (%) with Gentamicin | Key Finding |
|---|---|---|---|
| Wild-Type (MPAO1) | Standard EPS production | 31% | Demonstrates baseline biofilm tolerance to gentamicin. |
| mucA Mutant | Overproduces alginate (mucoid phenotype) | 27% | Showed similar susceptibility to the wild-type, suggesting that while alginate binds gentamicin, its overproduction alone didn't confer higher resistance in this context. |
| algA Mutant | Alginate-deficient | 75% | Exhibited significantly higher resistance, suggesting that other EPS components (potentially uronic acids) may play a more dominant role in sequestering gentamicin in this strain. |
Beyond the physical barrier of the EPS, the unique physiological conditions within a biofilm create a population of bacteria that is intrinsically less susceptible to antibiotics like gentamicin. This state is often referred to as "tolerance," a transient ability to survive antibiotic exposure without any genetic change. frontiersin.orgmicrobialcell.com
Biofilms are characterized by steep chemical gradients. nih.gov Bacteria in the deeper, more established layers of a biofilm often face limitations in nutrients and oxygen. frontiersin.orgfrontiersin.org This environment forces them into a much slower-growing or metabolically inactive state compared to planktonic cells or those on the biofilm's surface. mdpi.comfrontiersin.org Since aminoglycosides like gentamicin primarily target protein synthesis, a process highly active in rapidly dividing cells, their bactericidal effect is significantly reduced against these slow-growing or dormant bacteria. ubc.canih.gov
A critical aspect of this physiological heterogeneity is the formation of "persister cells." These are a small subpopulation of dormant, phenotypic variants that are highly tolerant to lethal concentrations of antibiotics. frontiersin.orgnih.govmdpi.com Persister cells are not genetically resistant; they are in a state of metabolic inactivity that allows them to survive antibiotic onslaughts. nih.gov Once the antibiotic pressure is removed, these cells can resume growth and repopulate the biofilm. nih.gov The biofilm environment is known to foster a higher proportion of persister cells compared to planktonic cultures. nih.govfrontiersin.org For gentamicin, the tolerance of persister cells is specifically linked to their low membrane potential. The uptake of aminoglycosides into the bacterial cell is an energy-dependent process that requires a proton motive force, which is largely absent in these metabolically dormant cells. nih.gov
Various stress responses, widely conserved in bacteria, are also activated within the stressful microenvironments of the biofilm and contribute to antibiotic tolerance. microbialcell.com These include the stringent response, triggered by nutrient starvation, and the SOS response, a reaction to DNA damage, both of which can lead to a physiological state that is less susceptible to the actions of antibiotics like gentamicin. frontiersin.orgmicrobialcell.comfrontiersin.org
| Physiological State/Cell Type | Primary Characteristics | Mechanism of Gentamicin Tolerance | Supporting References |
|---|---|---|---|
| Slow-Growing Cells | Located in nutrient/oxygen-limited regions; reduced metabolic rate. | Gentamicin targets active protein synthesis, which is minimal in these cells, leading to reduced efficacy. | frontiersin.orgnih.govfrontiersin.org |
| Dormant/Inactive Cells | Metabolically quiescent due to harsh microenvironmental conditions. | Lack of active cellular processes targeted by the antibiotic. | frontiersin.orgnih.govasm.org |
| Persister Cells | A subpopulation of dormant, non-growing, phenotypically tolerant cells. | Reduced or absent proton motive force, which is essential for the cellular uptake of gentamicin. | frontiersin.orgnih.govnih.gov |
| Stress-Adapted Cells | Exhibit activated stress responses (e.g., stringent response, SOS response). | Cellular physiology is altered in a way that globally reduces antibiotic susceptibility. | frontiersin.orgmicrobialcell.com |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies in Animal Models and in vitro Systems
Due to its polar nature and high water solubility, gentamicin (B1671437) is poorly absorbed after oral administration. inchem.orgfao.org However, it is well-absorbed following intramuscular or subcutaneous injection, with peak blood concentrations typically observed within 30 to 90 minutes in various animal species. inchem.orgdrugs.com Once in the systemic circulation, gentamicin primarily distributes into the extracellular fluid. inchem.orgmsdvetmanual.com Plasma protein binding is generally low, reported to be less than 20-30%. inchem.orgoup.com
Preclinical studies across multiple species consistently demonstrate that gentamicin distribution into most tissues is limited. msdvetmanual.com However, a significant and defining characteristic of its pharmacokinetic profile is the marked accumulation in specific tissues, most notably the renal cortex and the endolymph of the inner ear. inchem.orgmsdvetmanual.com This selective accumulation is a key factor in the compound's well-known organ-specific toxicities.
In a study involving beagle dogs administered a single intravenous dose of radiolabelled gentamicin sulfate (B86663), exceptionally high levels were found in the kidney, particularly in the cortex. inchem.org Similarly, research in channel catfish showed that 96 hours after intramuscular injection, gentamicin concentration in the posterior kidney was approximately 15 times greater than in the liver and 1,000 times greater than in muscle tissue. vin.com Studies in neonatal puppies also confirmed that pathologic changes in the proximal tubular cells corresponded directly to the tissue accumulation of gentamicin. nih.gov
The persistence of gentamicin in renal tissue is noteworthy. In adult animals, gentamicin has been detected in the kidneys for as long as 18 to 20 months after treatment. msdvetmanual.commerckvetmanual.com This long retention is attributed to binding within the renal tubular cells. merckvetmanual.com
| Animal Model | Key Findings on Tissue Distribution | Reference |
|---|---|---|
| Beagle Dog | Extensive distribution to organs with exceptionally high levels in the kidney cortex. | inchem.org |
| Channel Catfish | 96 hours post-IM injection, kidney concentration was ~15x higher than liver and ~1000x higher than muscle. | vin.com |
| Rats | Accumulation in the renal cortex is a primary site of distribution. | nih.gov |
| Pigs (Piglets) | Age-dependent differences in volume of distribution observed. | mdpi.com |
| Mice | Following intravenous administration, gentamicin accumulates in the liver, spleen, and kidneys. | researchgate.net |
Investigations into the subcellular distribution of gentamicin, particularly within the renal proximal tubule cells, have provided critical insights into its mechanism of accumulation and toxicity. Studies using techniques such as density gradient centrifugation and autoradiography have shown that gentamicin is sequestered within specific organelles.
Research on rat renal cortex has demonstrated that following both in vivo and in vitro exposure, gentamicin predominantly localizes within lysosomes of the proximal tubular cells. nih.govdoi.orgumich.eduresearchgate.net Its distribution is closely associated with the lysosomal marker enzyme N-acetyl-β-d-glucosaminidase (NAG). nih.govdoi.orgumich.edu This lysosomal trapping is a consequence of the drug being transported into the cell, where it becomes sequestered. merckvetmanual.com The accumulation of gentamicin within these lysosomes can lead to their rupture and the subsequent release of contents into the cytosol, a key event in the pathogenesis of renal cell injury. merckvetmanual.com In vitro studies using LLC-PK1 cells, a porcine kidney epithelial cell line, have further illustrated this process, showing that gentamicin induces a partial relocalization of lysosomal contents to the cytosol. ucl.ac.be
Metabolism and Excretion Pathways in Animal Models
The elimination of gentamicin from the body is a rapid process primarily handled by the kidneys.
A significant body of evidence from preclinical studies indicates that gentamicin is not subject to metabolic biotransformation. inchem.orgfao.org Studies comparing gentamicin levels measured by radioassay, radioimmunoassay, and microbiological assay have found similar results, suggesting the absence of metabolites. inchem.org The drug is eliminated from the body in its unchanged, active form. inchem.orgmerckvetmanual.com The biosynthesis of gentamicin itself is a complex enzymatic process in the producing microorganism, Micromonospora purpurea, but once administered, it does not undergo metabolism in animal systems. pnas.orgresearchgate.net
Gentamicin is almost entirely excreted via the kidneys through the process of glomerular filtration. inchem.orgmerckvetmanual.commdpi.com In animals with normal renal function, 80% to 90% of an administered dose can be recovered in the urine within 24 hours. inchem.orgmerckvetmanual.com The renal clearance of gentamicin is closely correlated with the glomerular filtration rate (GFR). mdpi.comdrugbank.com
However, a fraction of the filtered gentamicin is reabsorbed from the tubular fluid into the proximal tubule cells. merckvetmanual.comscirp.org This reabsorption process is responsible for the drug's accumulation and prolonged retention in the renal cortex. nih.gov The elimination kinetics, therefore, often follow a multi-compartment model, reflecting an initial rapid elimination phase followed by a much slower release from the deep tissue compartment, primarily the kidneys. merckvetmanual.comnih.gov This slow release from renal intracellular binding sites can result in a very long terminal elimination half-life. merckvetmanual.com Studies in the isolated perfused rat kidney (IPRK) model have shown that gentamicin undergoes net reabsorption, and its accumulation in the kidney can range from approximately 20% to 30% of the administered dose. scirp.org
| Parameter | Animal Model / System | Observation | Reference |
|---|---|---|---|
| Primary Excretion Route | General (Multiple Species) | Renal (Glomerular Filtration) | inchem.orgmerckvetmanual.com |
| Metabolism | General (Multiple Species) | Not metabolized; excreted unchanged. | inchem.orgfao.org |
| Urinary Recovery (24h) | General (Multiple Species) | 80-90% of administered dose. | inchem.orgmerckvetmanual.com |
| Renal Handling | Rat (IPRK model) | Net reabsorption in proximal tubules. | scirp.org |
| Terminal Half-Life | General (Multiple Species) | Prolonged due to slow release from renal tissue. | merckvetmanual.com |
Pharmacodynamic Modeling in in vitro and Animal Systems
The antibacterial action of gentamicin is characterized as concentration-dependent killing. mdpi.comijper.org This means that higher peak concentrations of the drug result in a more rapid and extensive rate of bacterial eradication. Pharmacodynamic modeling in both in vitro and animal models has been crucial in defining the parameters that best predict its efficacy.
The ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) of the target pathogen (Cmax/MIC) is considered a key pharmacodynamic index for aminoglycosides. mdpi.comdiva-portal.org In vitro time-kill curve experiments and animal infection models have shown that a Cmax/MIC ratio of 8 to 10 is often associated with optimal bactericidal activity and can help prevent the emergence of resistance. mdpi.comdiva-portal.org
In vitro pharmacodynamic models have been developed to describe the time course of bactericidal activity of gentamicin against various pathogens, such as Escherichia coli and Pseudomonas aeruginosa. diva-portal.orgnih.gov These models often incorporate concepts like adaptive resistance, where bacteria can temporarily become less susceptible after initial exposure to the antibiotic. diva-portal.orgcyprusjmedsci.comcyprusjmedsci.com Animal models of infection, such as neutropenic mouse thigh or sepsis models, have been instrumental in validating these in vitro findings and confirming the importance of the Cmax/MIC ratio for predicting successful outcomes. rxrama.com
Time-Kill Kinetics in Bacterial Cultures
Time-kill kinetic assays are fundamental in vitro studies that evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For Gentamicinsulfate salt, these studies typically involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic, often expressed as multiples of the Minimum Inhibitory Concentration (MIC). Samples are drawn at predefined intervals, and viable bacterial colony-forming units (CFU/mL) are enumerated to construct time-kill curves.
Research on gentamicin's time-kill kinetics reveals varied effects depending on the bacterial species and the antibiotic concentration. In studies involving Escherichia coli, exposure to gentamicin concentrations at or above the MIC results in a rapid, concentration-dependent reduction in bacterial counts within the initial hours. nih.govresearchgate.net For example, in static concentration experiments, regrowth of E. coli was observed at concentrations of 0.5, 1, and 2 mg/L, while concentrations of 4 and 16 mg/L kept the bacterial count below the limit of detection for 24 hours. nih.gov
Against Staphylococcus aureus, the kinetics can be different. Some studies show that while gentamicin is bactericidal, the rate of killing does not significantly increase beyond concentrations of 4 to 8 times the MIC, indicating a plateauing effect. asm.org Other research focusing on high concentrations found a marked concentration-dependent kill rate against S. aureus primarily within the first hour of exposure, after which the kill rate became independent of the concentration. actaorthop.orgtandfonline.com For instance, in one study, the kill curve slopes for S. aureus showed no statistical difference between a 6-fold range of clinical concentrations when analyzed at the 2-hour time point. oup.com
In contrast, against Pseudomonas aeruginosa, gentamicin demonstrates a more consistently concentration-dependent killing profile, where increasing concentrations lead to a faster and more profound reduction in bacterial burden. asm.orgresearchgate.net
| Bacterium | Gentamicin Concentration (multiple of MIC) | Time (hours) | Log10 CFU/mL Reduction | Reference |
|---|---|---|---|---|
| E. coli ATCC 25922 | 4 mg/L (~8x MIC) | 6 | > 4 (Below Detection Limit) | nih.gov |
| E. coli ATCC 25922 | 16 mg/L (~32x MIC) | 4 | > 4 (Below Detection Limit) | nih.gov |
| S. aureus ATCC 29213 | 4x MIC | 4 | ~ 3.5 | asm.org |
| S. aureus ATCC 29213 | 8x MIC | 4 | ~ 3.8 | asm.org |
| S. aureus ATCC 29213 | 16x MIC | 4 | ~ 4.0 | asm.org |
| P. aeruginosa ATCC 27853 | 4x MIC | 6 | ~ 2.0 (followed by regrowth) | researchgate.net |
| P. aeruginosa ATCC 27853 | 16x MIC | 6 | ~ 3.5 (followed by regrowth) | researchgate.net |
Post-Antibiotic Effect (PAE) and its Underlying Mechanisms
The post-antibiotic effect (PAE) is a key pharmacodynamic property of aminoglycosides, including gentamicin. It is characterized by the persistent suppression of bacterial growth even after the antibiotic concentration in the surrounding medium has fallen below the MIC. nih.govmhmedical.com This effect is concentration-dependent; higher peak concentrations of gentamicin typically induce a longer PAE. nih.gov
The primary mechanism underlying the PAE of gentamicin is believed to be the result of nonlethal damage and the continued presence of the drug at its target site—the bacterial 30S ribosomal subunit—for a period after its removal from the environment. researchgate.net This persistent binding continues to disrupt protein synthesis. oup.com Studies on E. coli have shown that recovery from the gentamicin-induced PAE coincides with the recovery of protein synthesis. oup.com During the PAE period, RNA synthesis may recover relatively quickly (within an hour), while DNA synthesis inhibition can persist longer before growth resumes. researchgate.netoup.com This supports the hypothesis that retained antibiotic molecules mediate the PAE by suppressing the biochemical activity of their molecular targets. oup.com
A broader mechanistic model suggests that the PAE can be explained by the dynamics of drug detoxification within individual cells. nih.gov This process involves a balance between the efflux (export) of the antibiotic out of the cell and the intracellular titration of the antibiotic by its target molecules. nih.gov The time required for a cell to reduce the intracellular drug concentration to a level that allows for the resumption of growth dictates the duration of the PAE.
Structure-Activity Relationship (SAR) Studies
Impact of Chemical Modifications on Molecular Activity and Resistance Profiles
The structure-activity relationship (SAR) of gentamicin is crucial for understanding its antibacterial mechanism and for developing strategies to overcome bacterial resistance. Gentamicin C is a mixture of three major components: C1, C1a, and C2, which differ only in the methylation patterns on the 6' position of the purpurosamine ring (ring I). embopress.orgheraldopenaccess.us These seemingly minor structural variations have a significant impact on biological activity. Studies have shown that gentamicin C1a and C2 bind to the ribosomal A-site with similar affinities, whereas gentamicin C1 binds with a 20- to 50-fold weaker affinity, demonstrating the importance of the 6'-carbon substitutions for target binding. embopress.org
The most prevalent mechanism of resistance to gentamicin involves enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs) produced by bacteria. embopress.orgnih.gov These enzymes primarily target the hydroxyl and amino groups on rings I and II, which are essential for specific interactions with the ribosomal A-site. embopress.org
| Enzyme Class | Specific Enzyme Example | Modification Site on Gentamicin | Effect | Reference |
|---|---|---|---|---|
| Aminoglycoside Acetyltransferase (AAC) | AAC(3) | 3-amino group (Ring II) | Sterically hinders ribosomal binding | embopress.org |
| Aminoglycoside Acetyltransferase (AAC) | AAC(6') | 6'-amino group (Ring I) | Reduces binding affinity | heraldopenaccess.us |
| Aminoglycoside Phosphotransferase (APH) | APH(3') | 3'-hydroxyl group (Ring I) | Prevents proper interaction with RNA | heraldopenaccess.us |
| Aminoglycoside Nucleotidyltransferase (ANT) | ANT(2") | 2"-hydroxyl group (Ring II) | Adds bulky adenylyl group, blocking binding | asm.org |
SAR insights have fueled the development of semisynthetic aminoglycosides designed to evade these resistance mechanisms. For example, selective guanidinylation of the N-3″ position of gentamicin has been shown to maintain antimicrobial activity against susceptible strains while also displaying activity against strains expressing several common AMEs. heraldopenaccess.us Another innovative approach involves creating amphiphilic aminoglycosides by attaching hydrophobic groups to the molecule. frontiersin.org This modification can alter the drug's mode of action, causing it to target the bacterial membrane in addition to the ribosome, thereby restoring activity against resistant bacteria. frontiersin.org
Computational Approaches for SAR Analysis
Computational methods are increasingly employed in preclinical research to analyze the SAR of antibiotics like gentamicin, predict their pharmacokinetic and pharmacodynamic properties, and guide the design of new derivatives. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov
Molecular docking is a prominent structure-based method used to simulate the interaction between a ligand (gentamicin) and its biological target (the bacterial ribosomal A-site). jpionline.org By predicting the binding mode and calculating a docking score, researchers can estimate the binding affinity of different gentamicin derivatives. This approach helps to rationalize the effects of chemical modifications on activity and can be used to screen potential new compounds virtually. jpionline.org For example, docking studies have been used to analyze the binding efficiency of gentamicin with proteins from Staphylococcus aureus. jpionline.org
Advanced Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Research Sample Analysis
Chromatography is a cornerstone for the analysis of Gentamicin (B1671437) sulfate (B86663), enabling the separation of its structurally similar components. Due to the compound's lack of a strong UV-absorbing chromophore, specialized detection methods are often required. lcms.czpragolab.czthermofisher.com
Hydrophilic Interaction Chromatography (HILIC) for Aminoglycoside Analysis
Hydrophilic Interaction Chromatography (HILIC) has emerged as a valuable alternative to traditional reversed-phase chromatography for highly polar compounds like aminoglycosides. waters.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is effective for retaining and separating polar analytes that show little or no retention in reversed-phase systems. waters.com HILIC methods have been successfully applied to the separation of various aminoglycosides, including the components of gentamicin, often providing different selectivity compared to ion-pairing reversed-phase methods. waters.com
Capillary Electrophoresis (CE) and Microchip Electrophoresis Applications
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It has been utilized for the analysis of Gentamicin sulfate, providing rapid and effective separation of its components. nih.govnih.gov Similar to HPLC, direct UV detection in CE is challenging, often necessitating pre-capillary derivatization to render the components detectable. nih.gov However, methods using indirect UV detection or coupling CE with mass spectrometry have also been explored.
Microchip Electrophoresis (MCE) represents a miniaturized form of CE, offering advantages such as significantly reduced analysis times (often to seconds), lower sample and reagent consumption, and the potential for integration into portable analytical systems. mdpi.com This technique separates analytes based on their size and charge within microfabricated channels, achieving rapid and efficient separations with high voltages. mdpi.com While the application of MCE to a wide range of biomolecules is well-established, its specific use in the routine analysis of Gentamicin sulfate is an area of ongoing research interest. mdpi.comuq.edu.au
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of Gentamicin sulfate components in research environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Component Identification and Quantification in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis and quantification of the components within Gentamicin sulfate. Both ¹H and ¹³C NMR have been used to identify the major gentamicins (C1, C1a, C2, C2a, and C2b). vedomostincesmp.ruresearchgate.netresearchgate.net By analyzing the characteristic signals in the NMR spectra that correspond to each component, it is possible to determine the composition of the mixture. vedomostincesmp.ruresearchgate.net A key advantage of NMR is its potential for quantification without the need for individual reference standards for each component, as the signal intensity is directly proportional to the number of nuclei. vedomostincesmp.ruresearchgate.net This makes quantitative NMR (qNMR) a valuable method for determining the molar ratios of the different gentamicins in a bulk sample. vedomostincesmp.ru
| NMR Nucleus | Application in Gentamicin Sulfate Analysis |
| ¹H NMR | Identification and quantification of components by analyzing characteristic proton signals. vedomostincesmp.ruresearchgate.net |
| ¹³C NMR | Provides complementary structural information and can be used for quantitative analysis of the major components. vedomostincesmp.ruoup.com |
Mass Spectrometry (MS) for Impurity Profiling and Quantification in Research Matrices
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is the definitive method for impurity profiling and quantification of Gentamicin sulfate. lcms.cznih.gov Its high sensitivity allows for the detection of trace-level impurities that may not be visible with other detectors. lcms.czwaters.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions, which is crucial for the identification of unknown impurities. nih.gov Research studies have utilized LC-MS/MS to develop comprehensive impurity profiles of Gentamicin sulfate, identifying numerous related substances such as sisomicin, garamine (B8066852), and G-418. lcms.czresearchgate.netnih.gov This level of detailed characterization is essential for understanding the complete composition of the antibiotic complex in various research matrices. researchgate.net
Immunoassays and Biosensors for Research Detection
Immunoassays and biosensors offer highly specific and sensitive detection of Gentamicin sulfate, leveraging the principles of antibody-antigen recognition. These methods are particularly valuable for quantifying the compound in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Gentamicin sulfate, competitive direct ELISA methods have been developed for research applications, enabling its detection in complex matrices like animal plasma and milk. acs.orgnih.govacs.org
In a typical competitive ELISA for gentamicin, monoclonal antibodies highly specific to the gentamicin molecule are used. nih.govacs.org Gentamicin present in a research sample competes with a known quantity of enzyme-labeled gentamicin (e.g., gentamicin-HRP conjugate) for a limited number of antibody binding sites, which are typically coated on a microtiter plate. acs.orgr-biopharm.com The amount of enzyme activity is inversely proportional to the concentration of gentamicin in the sample; a lower signal indicates a higher concentration of the compound. creative-diagnostics.com
These developed assays have demonstrated high specificity with no significant cross-reactivity with other related aminoglycoside antibiotics. nih.govacs.org The sensitivity and reliability of these ELISAs make them suitable for monitoring gentamicin residues in various research settings.
Performance Characteristics of Gentamicin ELISA in Research Samples
| Matrix | Detection Limit (ng/mL) | Recovery Rate (%) |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | 0.9 | N/A |
| Plasma | 1.0 | 85 - 112 |
Data sourced from studies on competitive direct ELISA development. nih.gov
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. bioradiations.comrouken.bio It is employed in research to provide detailed kinetic data on how drugs like gentamicin bind to their biological targets. youtube.com SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (e.g., gentamicin) flows over and binds to a ligand (e.g., a receptor protein) that has been immobilized on the chip. ox.ac.ukyoutube.com
This analysis yields critical kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. The Kₑ value is a measure of the binding affinity between the two molecules.
SPR Binding Kinetics of Gentamicin to Megalin
| Parameter | Value | Description |
|---|
This data reflects the binding of a gentamicin mixture to full-length rabbit megalin. researchgate.net
Sample Preparation Strategies for Complex Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Gentamicin sulfate, especially when dealing with complex biological or environmental matrices. The goal is to isolate the analyte from interfering substances that could compromise the analytical results.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. For the polar and cationic nature of gentamicin, ion-exchange SPE is particularly effective. nih.govnih.gov
In this method, a sample, often from plasma or wastewater, is passed through an SPE cartridge containing a solid adsorbent (the stationary phase). nih.govnih.gov Gentamicin binds to the stationary phase while impurities are washed away. The purified gentamicin is then eluted with a different solvent for subsequent analysis, often by techniques like UHPLC-MS/MS. nih.govnih.gov A typical procedure involves using a weak cation exchanger. nih.govresearchgate.net The steps generally include:
Conditioning: The cartridge is conditioned sequentially with a solvent like methanol (B129727) and then water. nih.gov
Loading: The prepared sample is loaded onto the cartridge. nih.gov
Washing: The cartridge is washed to remove interfering substances, for example, with formic acid followed by a methanol/water mixture. nih.gov
Elution: The retained gentamicin is eluted from the cartridge, often using a mixture containing an organic solvent and a pH-modifying agent like ammonium (B1175870) hydroxide. nih.gov
This SPE procedure results in clean extracts, reduces matrix effects, and enhances the sensitivity of the subsequent analysis. nih.govnih.gov
Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is used to separate drugs from interfering substances in a sample matrix. For gentamicin analysis, LLE can be employed as a simple sample preparation step. nih.gov
The process involves mixing the aqueous sample containing gentamicin with an immiscible organic solvent. After mixing, the phases are separated. The choice of solvent and pH are critical to ensure that gentamicin is preferentially partitioned into one phase, leaving interfering substances in the other. For instance, a simple LLE followed by a derivatization step has been used to prepare plasma samples for HPLC analysis. nih.gov While effective for some applications, LLE can be more labor-intensive and may not always provide the same level of cleanliness as SPE for highly complex matrices.
Environmental Fate, Degradation Pathways, and Ecological Impact
Occurrence and Distribution in Environmental Compartments
Gentamicin (B1671437) sulfate (B86663), due to its incomplete metabolism in treated organisms and improper disposal of unused medication, enters environmental systems primarily through wastewater. Its physicochemical properties, particularly its high water solubility, influence its distribution in aquatic and terrestrial environments.
Gentamicin has been detected in various aquatic environments, from wastewater treatment plant (WWTP) influents and effluents to surface waters. A study in South Africa reported gentamicin concentrations in WWTP influents, though specific values were not provided in the available literature. Research on global river systems has highlighted the presence of numerous antibiotics, and while specific data for gentamicin in a wide array of rivers is not extensively documented in the search results, the general trend of antibiotic contamination is a global issue. For instance, a study of rivers in 72 countries across six continents found antibiotics in 65% of the sites monitored. aquatechtrade.com In the River Thames and its tributaries, a maximum total antibiotic concentration of 233 ng/L has been recorded. aquatechtrade.com Another study noted that sub-inhibitory concentrations of gentamicin (10 ng/mL and 50 ng/mL) were used to investigate its effects on river water microcosms. nih.gov
Table 1: Detection of Gentamicin in Aquatic Environments
| Environmental Matrix | Location/Study Context | Concentration Range | Reference(s) |
|---|---|---|---|
| River Water Microcosms | Laboratory Study | 10 ng/mL - 800 ng/mL (inhibitory) | nih.gov |
The fate of gentamicin in terrestrial environments is significantly influenced by its strong adsorption to soil and sediment particles. nih.gov This adsorption is a key factor in its persistence and bioavailability. Studies have shown that gentamicin can be introduced to agricultural soils through the application of manure from treated animals. gau.ac.ir The mobility of gentamicin in soil is dependent on its form; gentamicin sulfate is more mobile than pure gentamicin due to its higher water solubility. nih.gov One study found that the dispersivity of gentamicin sulfate in soil was 3.1 times higher than that of pure gentamicin. nih.gov Despite its potential for mobility, strong adsorption can limit its transport to deeper soil layers and groundwater. nih.gov Research on an agricultural soil demonstrated that even at concentrations up to 1 mg/g, gentamicin was strongly adsorbed, leading to no significant short-term changes in the soil microbiome and resistome. nih.gov
Table 2: Mobility and Sorption Characteristics of Gentamicin in Soil
| Parameter | Gentamicin Form | Finding | Reference(s) |
|---|---|---|---|
| Dispersivity in Soil | Gentamicin Sulfate vs. Pure Gentamicin | 3.1 times higher for gentamicin sulfate | nih.gov |
Biodegradation and Biotransformation in Environmental Systems
Biodegradation is a key process in the removal of gentamicin from the environment. Various microorganisms have been shown to degrade this antibiotic through different metabolic pathways.
Several studies have identified microbial consortia and specific bacterial strains capable of degrading gentamicin. A bacterial consortium named AMQD4, which includes Providencia vermicola, Brevundimonas diminuta, Alcaligenes sp., and Acinetobacter, was isolated from biosolids of a gentamicin production facility. nih.govresearchgate.net This consortium was able to remove 56.8% of gentamicin in unsterilized sewage and 47.7% in sterilized sewage in a laboratory setting. nih.govresearchgate.net Among the isolates from this consortium, Brevundimonas diminuta BZC3 demonstrated the highest degradation efficiency at approximately 50%. nih.govresearchgate.net The degradation efficiency of the AMQD4 consortium was influenced by environmental conditions such as pH and temperature, with optimal degradation observed under alkaline conditions and at 40°C. nih.govnih.gov
Table 3: Microbial Degradation of Gentamicin
| Microorganism/Consortium | Degradation Efficiency | Conditions | Reference(s) |
|---|---|---|---|
| Bacterial Consortium AMQD4 | 56.8% (unsterilized sewage) | Laboratory scale | nih.govresearchgate.net |
| Bacterial Consortium AMQD4 | 47.7% (sterilized sewage) | Laboratory scale | nih.govresearchgate.net |
| Brevundimonas diminuta BZC3 | ~50% | Laboratory culture | nih.govresearchgate.net |
| Bacterial Consortium AMQD4 | 47.4% | Temperature at 40°C | nih.gov |
The identification of metabolites is crucial for understanding the degradation pathways and the potential ecotoxicity of the resulting compounds. In the context of the biodegradation of gentamicin by the AMQD4 consortium, it was speculated that the main degradation product is 3'-acetylgentamicin. nih.govresearchgate.net This acetylation is thought to be mediated by an aminoglycoside 3-acetyltransferase enzyme, encoded by the aac(3)-IIa gene. nih.gov Further research is needed to confirm the structure of this and other potential metabolites and to assess their biological activity. During the electrochemical degradation of gentamicin, a product with a mass-to-charge ratio (m/z) of 316 was observed after 15 minutes of treatment, suggesting the loss of a pyran moiety from the parent molecule (m/z 478). nih.gov
Photodegradation and Chemical Degradation Pathways
In addition to biodegradation, abiotic degradation processes such as photodegradation and chemical degradation can contribute to the removal of gentamicin from the environment.
Photodegradation involves the breakdown of chemical compounds by light. The efficiency of this process for gentamicin can be enhanced by the presence of photocatalysts. In one study, the photocatalytic degradation of gentamicin using titanium dioxide (TiO2) nanoparticles under UV light irradiation resulted in a 96% degradation of the antibiotic. spast.org The pseudo-first-order reaction rate constant for this process was calculated to be 0.0158 min⁻¹. spast.org Another study investigating the use of zinc oxide (ZnO) nanoparticles found a maximum removal efficiency of about 93% under UV-C irradiation and 84.32% under sunlight. pjoes.compjoes.com The optimal conditions for UV-C degradation were found to be a pH of 5, a contact time of 30 minutes, and a ZnO concentration of 200 mg/L. pjoes.compjoes.com For sunlight-driven degradation, the optimal conditions were a pH of 6, a contact time of 60 minutes, and a ZnO concentration of 200 mg/L. pjoes.compjoes.com A separate study using Fe3O4/SiO2/TiO2 nanocomposites in the presence of sunlight achieved an 81.0% removal of gentamicin with a mineralization efficiency of 42.1%. yums.ac.ir
Table 4: Photocatalytic Degradation of Gentamicin
| Photocatalyst | Light Source | Degradation/Removal Efficiency | Rate Constant/Conditions | Reference(s) |
|---|---|---|---|---|
| TiO2 nanoparticles | UV light | 96% | 0.0158 min⁻¹ (pseudo-first-order) | spast.org |
| ZnO nanoparticles | UV-C | ~93% | pH 5, 30 min contact time, 200 mg/L ZnO | pjoes.compjoes.com |
| ZnO nanoparticles | Sunlight | 84.32% | pH 6, 60 min contact time, 200 mg/L ZnO | pjoes.compjoes.com |
Regarding chemical degradation, gentamicin is known to be a relatively stable molecule. It is resistant to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Forced degradation studies have shown that gentamicin can be degraded under strong acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, with more significant degradation observed in the basic medium. researchgate.net However, such extreme pH values are not representative of most natural environmental compartments. Therefore, chemical degradation through hydrolysis is not considered a major fate process for gentamicin in the environment. nih.gov
Influence of Light and pH on Environmental Stability
The environmental stability of gentamicin sulfate is significantly influenced by physicochemical factors, particularly light and pH. creative-diagnostics.com Exposure to light, including sunlight and ultraviolet (UV) rays, can initiate photochemical reactions leading to the degradation of the gentamicin molecule. creative-diagnostics.comyums.ac.ir Studies on gentamicin-coated implants have shown that while gentamicin sulfate (GS) alone is relatively stable under light exposure, its combination with polymers like poly(lactic-co-glycolic acid) (PLGA) results in greater sensitivity, with compositional changes detected after light exposure. nih.gov The use of opaque packaging for gentamicin products is a measure to mitigate light-induced degradation. creative-diagnostics.com
The pH of the surrounding medium is a critical determinant of gentamicin's stability in aqueous environments. creative-diagnostics.com The optimal pH range for gentamicin stability is reported to be between 4.5 and 7.0. creative-diagnostics.com Outside this range, particularly in acidic or alkaline conditions, the rate of degradation increases significantly due to hydrolysis reactions. creative-diagnostics.comresearchgate.netresearchgate.net Forced degradation studies have demonstrated that gentamicin undergoes substantial degradation when subjected to both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, with the degradation being more extensive in the basic medium. researchgate.net For instance, one study observed a 152.47% degradation in acidic solution versus a 1063.47% change in the presence of a base. researchgate.net Photocatalytic degradation studies also highlight the role of pH, with optimal degradation efficiency often occurring within a specific pH range; for example, maximum removal efficiency of about 93% was achieved at pH 5 under UV-C irradiation in one study, while another found optimal conditions for photocatalysis at a pH of 6.91. yums.ac.irpjoes.com
| Environmental Factor | Condition | Observed Effect on Gentamicin Sulfate | Reference |
|---|---|---|---|
| Light/UV Radiation | Exposure to sunlight or UV rays | Triggers photochemical reactions, leading to degradation. | creative-diagnostics.comresearchgate.net |
| Photocatalysis (UV/Sunlight) | Effective degradation; efficiency depends on pH and catalyst. | yums.ac.irpjoes.com | |
| Exposure while coated on hydroxyapatite | Stable. | nih.gov | |
| Exposure while coated with PLGA polymer | Compositional changes detected. | nih.gov | |
| pH | Optimal range (4.5 - 7.0) | Relatively stable. | creative-diagnostics.com |
| Acidic (e.g., 0.1 N HCl) | Increased degradation via hydrolysis. | creative-diagnostics.comresearchgate.net | |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation via hydrolysis, often greater than in acidic conditions. | creative-diagnostics.comresearchgate.net |
Characterization of Chemical Degradation Products
The degradation of gentamicin sulfate results in the formation of several related substances and impurities. nih.gov The primary components of the gentamicin complex itself are gentamicins C1, C1a, C2, C2a, and C2b. nih.govlcms.cz During manufacturing, storage, or environmental degradation, other related substances can be formed. nih.govlcms.cz
Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to identify these degradation products. nih.gov Studies involving forced degradation of gentamicin coatings revealed that the major degradants formed were known gentamines, specifically C1, C1a, and C2. nih.govresearchgate.net Importantly, these stress tests did not produce any unexpected or novel impurities. nih.govresearchgate.net Other identified impurities and related substances in gentamicin samples include sisomicin, garamine (B8066852), gentamicin B1, and 2-deoxystreptamine (B1221613). lcms.cznih.govresearchgate.net In one comprehensive analysis using an HPLC/MS/MS method, seventeen different impurities were detected in a gentamicin sample. nih.govresearchgate.net The identification of these chemical byproducts is crucial for understanding the transformation pathways of gentamicin in the environment. researchgate.net
| Compound Type | Specific Degradation Product/Impurity | Reference |
|---|---|---|
| Gentamines | Gentamine C1 | nih.govresearchgate.net |
| Gentamine C1a | nih.govresearchgate.net | |
| Gentamine C2 | nih.govresearchgate.net | |
| Related Aminoglycosides | Sisomicin | lcms.cznih.govresearchgate.net |
| Gentamicin B1 | lcms.cz | |
| Other Degradation Products | Garamine | lcms.cznih.govresearchgate.net |
| 2-deoxystreptamine | lcms.cz |
Ecotoxicological Research and Environmental Resistance Selection
Effects on Non-Target Microbial Communities in Ecosystems
The release of gentamicin sulfate into the environment poses a significant risk to non-target microbial communities, which are fundamental to ecosystem health and functionality. mdpi.comfrontiersin.org Ecotoxicological studies have shown that gentamicin can alter the structure, growth, and metabolic capacity of these communities. mdpi.comnih.gov In aquatic environments, such as rivers, gentamicin has exhibited high toxicity, with concentrations of 100 µg/mL significantly reducing microbial community growth and impairing the metabolism of various substrates like polymers, carbohydrates, and carboxylic acids. mdpi.com
| Ecosystem | Gentamicin Concentration | Observed Effect on Microbial Community | Reference |
|---|---|---|---|
| River Water | 100 µg/mL | Reduced community growth and metabolic capacity; high toxicity. | mdpi.com |
| Soil (Liquid Enrichments) | 0.1 µg/mL (subinhibitory) | Inhibited some members of the community; reduced differences between replicates. | nih.govresearchgate.net |
| Soil (Liquid Enrichments) | 12 µg/mL | Clear inhibitory effect on culturable fraction. | nih.gov |
| Soil (Microcosms) | Up to 1 mg/g | No significant changes in microbiome or resistome due to strong adsorption to soil particles. | nih.govresearchgate.net |
Role in the Dissemination of Antimicrobial Resistance Genes in Natural Environments
A significant ecological impact of environmental gentamicin contamination is its role in the selection and dissemination of antimicrobial resistance genes (ARGs). researchgate.netnih.gov Natural environments harbor a vast and diverse reservoir of ARGs. elsevierpure.comnih.gov The introduction of antibiotics like gentamicin creates a selective pressure that favors the proliferation of bacteria carrying resistance genes. researchgate.netnih.gov
Comprehensive surveys have identified a high abundance and diversity of gentamicin resistance (Gmr) genes in various non-clinical environments, with particular "hot spots" found in animal feces, piggery manure, and municipal and hospital sewage. oup.comnih.govresearchgate.netoup.com Six primary clusters of genes encoding gentamicin-modifying enzymes have been identified in these environments: aac(3)-I, aac(3)-II/VI, aac(3)-III/IV, aac(6')-II/Ib, ant(2'')-I, and aph(2'')-I. oup.comnih.govresearchgate.net
The dissemination of these genes is largely facilitated by mobile genetic elements (MGEs), such as plasmids, transposons, and integrons. researchgate.netnih.govcreative-diagnostics.com Research has shown that Gmr genes can be captured from various environments (except soil) on MGEs, with a high proportion isolated from sewage being identified as IncPβ plasmids. oup.comnih.govoup.com Even sub-inhibitory concentrations of gentamicin have been shown to select for specific ARGs, such as those from the aac(6') family, found within class 1 integrons in river water. nih.gov These integrons are considered major vectors for the dissemination of antibiotic resistance among environmental bacteria and their potential transfer to human and animal pathogens. nih.gov This process of selection and horizontal gene transfer contributes to the growing environmental reservoir of antibiotic resistance, posing a threat to public health. nih.govcreative-diagnostics.com
| Gentamicin Resistance Gene Cluster | Environmental "Hot Spots" of Detection | Dissemination Mechanism | Reference |
|---|---|---|---|
| aac(3)-I | Animal feces (broilers, layers, cattle), sewage, piggery manure, coastal water. | Mobile Genetic Elements (MGEs), including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| aac(3)-II/VI | Animal feces, sewage, piggery manure, coastal water. | MGEs, including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| aac(3)-III/IV | Animal feces, sewage, piggery manure, coastal water. | MGEs, including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| aac(6')-II/Ib | Animal feces, sewage, piggery manure, coastal water. | MGEs, including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| ant(2'')-I | Animal feces, sewage, piggery manure, coastal water. | MGEs, including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| aph(2'')-I | Animal feces, sewage, piggery manure, coastal water. | MGEs, including IncPβ plasmids. | oup.comnih.govresearchgate.net |
| aac(6') family | River water microcosms. | Present in Class 1 Integrons. | nih.gov |
Chemical Interactions and Derivatization Studies
Interactions with Biological Macromolecules (Non-Clinical)
While the primary mechanism of action of gentamicin (B1671437) involves binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to inhibition of protein synthesis and misreading of the genetic code, research has also explored its interactions with other nucleic acid structures. nih.govembopress.org Aminoglycosides, as a class of compounds, are known to interact with various forms of RNA beyond rRNA. nih.gov These interactions are of significant interest for the development of new therapeutic agents targeting RNA functions. nih.gov The binding of gentamicin C1a, a component of the gentamicin C complex, to a model RNA oligonucleotide of the ribosomal A site occurs in the major groove of the RNA. embopress.org The different components of gentamicin C (C1a, C1, and C2) exhibit varying binding affinities for the 30S ribosomal subunit, with C1a showing a slightly higher affinity than C2, and C1 having the lowest affinity. embopress.org
Gentamicin's interaction with peptides and proteins is a significant area of research, particularly for developing advanced drug delivery systems. nih.gov Due to its hydrophilic nature, gentamicin has limited ability to penetrate host cell membranes to target intracellular bacteria. nih.gov To overcome this, researchers have explored the use of cell-penetrating peptides (CPPs) to deliver gentamicin into eukaryotic cells. nih.gov This involves the covalent conjugation of gentamicin to CPPs, such as Tat from HIV-1 and α1H and α2H derived from the Yersinia enterocolitica YopM effector protein. nih.gov The conjugation is often achieved using a cross-linker like succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC), which forms a stable bond between an amine group on gentamicin and a thiol group on a cysteine residue within the peptide sequence. nih.gov These CPP-gentamicin conjugates have been shown to effectively kill intracellular Gram-negative bacteria, including Escherichia coli K1, Salmonella enterica serovar Typhimurium, and Shigella flexneri. nih.gov
In addition to CPPs, gentamicin's binding to serum and plasma proteins has been studied. nih.gov Equilibrium dialysis studies have shown that gentamicin binding to serum proteins is influenced by the concentration of divalent cations like calcium and magnesium, with the percentage of bound drug being inversely related to the concentration of these ions. nih.gov Heparin has also been found to affect gentamicin binding, with increasing concentrations of heparin leading to an increase in apparent gentamicin-protein binding. nih.gov
Furthermore, biodegradable hydrogels have been developed for the controlled release of gentamicin. researchgate.net In these systems, gentamicin is covalently attached to a hydrogel matrix, which can be composed of materials like polyethylene glycol disuccinate cross-linked albumin. researchgate.net This approach allows for prolonged, localized delivery of the antibiotic. researchgate.net
Table 1: Examples of Peptides and Proteins Used in Gentamicin Delivery Research
| Interacting Macromolecule | Purpose of Interaction | Key Findings |
|---|---|---|
| Cell-Penetrating Peptides (e.g., Tat, α1H, α2H) | Intracellular delivery of gentamicin | Covalent conjugates of CPPs and gentamicin effectively kill intracellular bacteria. nih.gov |
| Serum Albumin | Characterization of drug binding in plasma | Gentamicin binding is influenced by divalent cation concentrations and heparin. nih.gov |
| Polyethylene Glycol Disuccinate Cross-linked Albumin | Controlled drug release from a biodegradable hydrogel | Covalent attachment allows for prolonged, localized release of gentamicin. researchgate.net |
Synergistic and Antagonistic Interactions in in vitro Models
The efficacy of gentamicin sulfate (B86663) can be significantly enhanced through synergistic interactions with a variety of other compounds, including other antibiotics, non-antibiotic compounds, and nanoparticles. These combination therapies are being explored to lower the effective dose of gentamicin, potentially reducing its side effects, and to combat antimicrobial resistance. mdpi.com
Combination studies with other antibiotics have demonstrated synergistic effects against a range of bacteria. For instance, gentamicin in combination with β-lactams like penicillin G and cefotaxime, or with vancomycin, has shown synergy against Group G streptococci. drugbank.comnih.gov The combination with ampicillin is also known to have a synergistic effect. researchgate.net
Non-antibiotic compounds have also been investigated for their synergistic potential with gentamicin. Zinc pyrithione has been shown to have a strong synergistic effect with gentamicin against bacterial skin pathogens of livestock, such as Staphylococcus aureus, Streptococcus agalactiae, and Streptococcus dysgalactiae. mdpi.commdpi.com Polyphenols, a large group of natural bioactive substances, are also being explored for their ability to enhance the antibacterial activity of gentamicin. mdpi.com
Nanoparticles have emerged as promising candidates for combination therapy with gentamicin. Various types of nanoparticles have been shown to act synergistically with gentamicin, including:
Gold nanoparticles (AuNPs): Suitable concentrations of AuNPs mixed with gentamicin have been shown to enhance its antibacterial activity against bacteria such as S. aureus, S. epidermidis, and E. faecalis. ijmm.ir
Silver nanoparticles (AgNPs) and silver nitrate: The combination of gentamicin and silver nitrate has demonstrated synergistic and extended antibiotic action against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Tween-stabilized silver nanoparticles in combination with gentamicin have shown bactericidal activity against multidrug-resistant Staphylococcus epidermidis. researchgate.net
Zinc oxide nanoparticles (ZnO NPs): Chitosan-capped ZnO NPs in combination with gentamicin have been found to be highly effective, inhibiting bacterial growth at significantly lower concentrations than either agent alone. researchgate.net
Polymeric nanoparticles: Encapsulation of gentamicin in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972), can enhance its drug delivery and antibacterial activity. mdpi.com Gentamicin-loaded chitosan nanoparticles have shown equal or better antibacterial properties compared to the free drug. mdpi.com
Table 2: Examples of Synergistic Combinations with Gentamicin Sulfate in in vitro Models
| Combination Agent | Type of Agent | Target Organism(s) | Observed Effect |
|---|---|---|---|
| Penicillin G, Cefotaxime, Vancomycin | Antibiotic | Group G streptococci | Synergistic bactericidal activity. nih.gov |
| Ampicillin | Antibiotic | Enterococcus faecalis | Synergistic action. researchgate.net |
| Zinc Pyrithione | Non-antibiotic | S. aureus, Str. agalactiae, Str. dysgalactiae | Strong synergistic effect. mdpi.com |
| Gold Nanoparticles (AuNPs) | Nanoparticle | S. aureus, S. epidermidis, E. faecalis | Enhanced zone of inhibition. ijmm.ir |
| Silver Nitrate/Silver Nanoparticles | Nanoparticle/Inorganic Compound | S. aureus, P. aeruginosa, S. epidermidis | Synergistic and extended antibiotic action. researchgate.netmdpi.com |
| Chitosan-capped Zinc Oxide Nanoparticles (ZnO NPs) | Nanoparticle | Various bacterial strains | Highly effective inhibition of bacterial growth at lower concentrations. researchgate.net |
| Polyphenols | Natural Product | General antibacterial enhancement | Potential to lower the effective dose of gentamicin. mdpi.com |
The synergistic effects observed when gentamicin is combined with other agents can be attributed to several molecular mechanisms. A well-understood example is the synergy between gentamicin and β-lactam antibiotics, such as ampicillin. researchgate.netnih.gov β-lactams inhibit the synthesis of the bacterial cell wall, leading to its weakening and increased permeability. researchgate.netnih.gov This disruption of the cell wall facilitates the entry of gentamicin into the bacterial cytoplasm, where it can reach its ribosomal target and inhibit protein synthesis more effectively. researchgate.netnih.gov
In the case of nanoparticles, the synergistic mechanisms are more varied. Gold nanoparticles, for instance, may facilitate the entry of antibiotics into the bacterial cell or increase their accumulation at the site of infection. ijmm.ir It is also hypothesized that AuNPs could inhibit efflux pumps, which are a major cause of antibiotic resistance, thereby preventing the removal of the antibiotic from the bacterial cell. ijmm.ir The combination of chitosan-capped zinc oxide nanoparticles and gentamicin is thought to be effective due to the enhanced positive surface charge of the nanoparticles, which facilitates a more effective interaction with microorganisms. researchgate.net This leads to increased accumulation of both zinc and gentamicin within the bacterial cells and an overproduction of reactive oxygen species (ROS), contributing to bacterial cell death. researchgate.netresearchgate.net
Antagonistic interactions have also been observed. For example, in some studies, an increase in the concentration of gold nanoparticles beyond a certain point led to a decrease in the inhibitory effect of gentamicin. ijmm.ir The precise molecular basis for such antagonistic effects is an area of ongoing research but may involve sequestration of the antibiotic by the nanoparticles, preventing it from reaching its target.
Covalent and Non-Covalent Derivatization for Research Applications
Derivatization of gentamicin sulfate is a crucial technique in research, primarily for analytical purposes and for the development of novel drug delivery systems. Due to the lack of a UV-absorbing chromophore in its structure, direct detection of gentamicin using common chromatographic techniques is challenging. researchgate.net To overcome this, pre-column or post-column derivatization methods are employed to attach a fluorogenic or chromogenic tag to the gentamicin molecule.
A widely used derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govnih.gov This compound reacts with the primary and secondary amine groups of gentamicin to form a fluorescent derivative that can be readily detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govnih.gov This method allows for the separation and quantification of the different components of the gentamicin complex (C1, C1a, C2, and C2a). nih.gov Another derivatizing agent used is o-phthaldialdehyde (OPA), which reacts with the primary amines of gentamicin to form UV-absorbing fluorophores. researchgate.net
Covalent derivatization is also a key strategy in creating advanced drug delivery systems. As mentioned previously, gentamicin can be covalently linked to cell-penetrating peptides to enhance its intracellular delivery. nih.gov Furthermore, it can be covalently bound to biodegradable hydrogel matrices, such as those made from polyethylene glycol disuccinate cross-linked albumin, to create implantable systems for sustained, localized drug release. researchgate.net
Non-covalent derivatization, or formulation, of gentamicin is also explored for research applications. This includes the encapsulation of gentamicin sulfate into polymeric nanoparticles, such as those made from Eudragit RS-100 or poly(lactic-co-glycolic acid) (PLGA). mdpi.comresearchgate.net These nanoparticles can protect the drug from degradation and control its release profile. mdpi.comresearchgate.net
Synthesis of Fluorescent or Affinity Probes for Molecular Studies
The synthesis of fluorescently labeled gentamicin serves as a critical tool for visualizing the cellular uptake and distribution of this antibiotic, which aids in understanding its mechanisms of action and toxicity. nih.govresearchgate.net Researchers have developed these probes to track the movement of gentamicin across cellular barriers and into specific cell types. researchgate.net
One common approach involves the conjugation of gentamicin with a fluorescent dye, such as a sulforhodamine-derived dye like Texas Red®-X (TR). nih.govresearchgate.net The synthesis strategy is carefully designed to yield a singly labeled gentamicin conjugate, as multiple labeling could alter the molecule's physicochemical properties and its cellular uptake behavior. nih.govresearchgate.net The process typically involves reacting gentamicin sulfate with a monoisomer of Texas Red-X succinimidyl ester in a sodium carbonate buffer at a controlled pH and temperature. researchgate.net Purification of the resulting conjugate, often termed GTTR, is then performed using high-performance liquid chromatography (HPLC). nih.gov
Characterization of these fluorescent probes is crucial to ensure their utility in molecular studies. Techniques such as high-resolution mass spectrometry (UHPLC-ESI-QTOF-MS/MS) are employed to confirm the successful single labeling and to analyze the structural diversity of the products. nih.gov Spectroscopic analysis is also performed to determine the fluorescent properties of the conjugate. For instance, a synthesized gentamicin-Texas Red conjugate (iGTTR) was shown to have a fluorescence emission maximum at 600 nm, which is slightly blue-shifted compared to Texas Red alone (608 nm). nih.gov
To overcome issues like fluorescence quenching observed in live cells with earlier flexible-linker probes, newer versions have been designed with rigid linkers between gentamicin and the fluorophore. researchgate.netnih.gov Molecular simulations can be used to design linkers that prevent supramolecular interactions between the two moieties, ensuring the probe remains fluorescent within the cellular environment. nih.gov The development of such probes with superior imaging qualities is essential for investigating the molecular trafficking of gentamicin in real-time. researchgate.netnih.gov
Table 1: Spectroscopic Properties of a Gentamicin-Texas Red Fluorescent Probe
| Property | Value |
|---|---|
| Excitation Wavelength | 576 nm |
| Emission Maximum | 600 nm |
| Extinction Coefficient | 71,975 L mol⁻¹ cm⁻¹ |
| Relative Quantum Yield | 0.7 (with respect to Texas Red) |
Data sourced from a study on a gentamicin-Texas Red conjugate with a rigid linker. researchgate.net
Conjugation for Targeted Delivery Systems in Research Models
To enhance therapeutic efficiency and overcome challenges like antibiotic resistance, gentamicin has been conjugated to various carrier systems for targeted delivery in research models. manipal.edunih.govtbzmed.ac.irmanipal.edu Nanoparticles, in particular, have been a focus of this research due to their adaptability as delivery vehicles. manipal.edumanipal.eduresearchgate.net
One notable example is the conjugation of gentamicin to polyamidoamine (PAMAM) dendrimers. nih.govtbzmed.ac.ir In one study, G4 PAMAM dendrimers were used to create a gentamicin-dendrimer conjugate. The synthesis involved a three-step chemical reaction: first, the attachment of a hetero-cross-linker (MAL-PEG3400-NHS) to the dendrimer's surface amine groups; second, the thiolation of gentamicin molecules using Traut's reagent; and finally, the conjugation of the thiolated gentamicin to the PEGylated dendrimer via a maleimide (MAL)-thiol reaction. nih.govtbzmed.ac.ir This method resulted in the attachment of approximately 18 molecules of gentamicin to the surface of each PEGylated PAMAM dendrimer. nih.gov
The resulting conjugates are characterized using various analytical techniques. Nuclear magnetic resonance (NMR) is used to confirm the successful attachment of gentamicin, while dynamic light scattering (DLS) and zeta potential analysis provide information on the physicochemical properties of the nanoparticles. nih.govtbzmed.ac.ir For example, the conjugation of gentamicin to the PAMAM dendrimer resulted in a change in zeta potential from a positive value (18.5 ± 3.1 mV) for the original dendrimer to a negative value (-8.8 ± 3.9 mV) for the final conjugate. nih.gov
These targeted delivery systems have demonstrated enhanced antibacterial properties. The gentamicin-PAMAM dendrimer conjugate showed a 3-fold increase in antibacterial activity against Pseudomonas aeruginosa compared to non-conjugated gentamicin. nih.govtbzmed.ac.ir The minimum inhibitory concentration (MIC) of the conjugated form was found to be significantly lower (4.7 µg/mL) than that of the free form (16 µg/mL). nih.gov Gold nanoparticles have also been used as carriers, providing a continuous release of the antibiotic over several days. researchgate.net
Table 2: Physicochemical and Antibacterial Properties of Gentamicin-PAMAM Dendrimer Conjugate
| Parameter | G4 PAMAM Dendrimer | PAMAM-PEG-Gentamicin Conjugate |
|---|---|---|
| Zeta Potential (mV) | 18.5 ± 3.1 | -8.8 ± 3.9 |
| Drug Loading Capacity | N/A | ~59% by weight |
| MIC against P. aeruginosa (µg/mL) | 64 | 4.7 |
Data from a study on gentamicin-conjugated PAMAM dendrimers. nih.gov
Chelation and Complexation Studies
Metal Ion Binding Properties and Complex Formation
Gentamicin's molecular structure, which includes multiple amino and hydroxyl functional groups, allows it to readily coordinate with metal ions. ikm.org.my This has led to numerous studies on its chelation and complex formation with various metal ions, including transition metals. Research has confirmed the formation of complexes between gentamicin and metal ions such as copper (Cu(II)), manganese (Mn(II)), chromium (Cr(III)), cobalt (Co(II)), nickel (Ni(II)), and zinc (Zn(II)). ikm.org.mynih.govajabs.org
The coordination typically involves the deprotonated oxygen atoms from the hydroxyl groups and the nitrogen atoms of the amine groups. ikm.org.my Spectroscopic studies, such as infrared (IR) spectroscopy, show shifts in the characteristic bands of these functional groups upon complexation, confirming their participation in binding to the metal ions. ikm.org.my
Studies on copper(II) coordination with gentamicin C1a have identified the formation of only monomeric complexes with a CuHnL stoichiometry over a pH range of 4-12. nih.govacs.org The specific coordination mode depends on the pH. Initially, binding occurs through an amino nitrogen and a deprotonated alcoholic oxygen on the garosamine (B1245194) ring. nih.govacs.org As the pH increases, a second amino nitrogen from the purpurosamine ring participates, followed by the axial binding of a deprotonated hydroxyl group from the 2-deoxystreptamine (B1221613) moiety at higher pH levels. nih.govacs.org
Potentiometric studies with manganese (II) have shown that gentamicin forms both 1:1 and 1:2 (metal:ligand) complexes. ajabs.org The stability of these complexes is temperature-dependent, with lower temperatures favoring their formation. ajabs.org It is important to note, however, that not all metal ion interactions result in chelation. Studies using an ion-specific calcium electrode have found no evidence of calcium chelation by gentamicin. nih.govasm.orgnih.gov
Table 3: Stoichiometry of Gentamicin-Metal Ion Complexes
| Metal Ion | Complex Stoichiometry (Metal:Gentamicin) | Method of Determination |
|---|---|---|
| Mn(II) | 1:1 and 1:2 | Potentiometric pH Titration ajabs.org |
Impact of Complexation on Molecular Stability and Activity
The complexation of gentamicin with metal ions can significantly influence its molecular stability and biological activity. The formation of metal complexes can enhance the lipophilicity of the antibiotic, which may improve its penetration through bacterial cell membranes. ikm.org.my This alteration in physicochemical properties is one reason why metal-gentamicin complexes are studied for potentially enhanced antimicrobial effects. ikm.org.my
The stability of these complexes is a key factor. Thermodynamic parameters calculated for Mn(II)-gentamicin complexes, such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), were all found to be negative, indicating that the complexation process is spontaneous and exothermic. ajabs.org The stability of these complexes was observed to decrease with an increase in temperature. ajabs.org
However, the stability of these complexes in a physiological environment is a critical consideration. Studies on Cu(II)-gentamicin complexes found that their stability constants are lower than those of copper(II) complexes with other components of human serum, such as histidine. nih.govacs.org Computer simulations suggested that for a significant fraction of Cu(II) ions to be bound to gentamicin in blood plasma, the concentration of the antibiotic would need to be at impossibly high levels. nih.govacs.org This suggests that Cu(II)-gentamicin complexes may not be stable or prevalent under physiological conditions. nih.govacs.org
On the other hand, complexation can be utilized to modulate the release profile of the drug. The presence of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in a hydrogel formulation was found to lead to a more prolonged and sustained release of gentamicin sulfate. dergipark.org.tr The stability of gentamicin itself is also influenced by environmental factors such as pH and temperature, with optimal stability observed between pH 4.5 and 7.0. creative-diagnostics.com
Table 4: Thermodynamic Parameters for Mn(II)-Gentamicin Complexation
| Thermodynamic Parameter | Value | Implication |
|---|---|---|
| Gibbs Free Energy (ΔG) | Negative | Spontaneous complex formation ajabs.org |
| Enthalpy (ΔH) | Negative | Exothermic reaction, favored at lower temperatures ajabs.org |
| Entropy (ΔS) | Negative | Higher order in the complexation process ajabs.org |
Data from potentiometric studies conducted in 50% (v/v) ethanol-water medium. ajabs.org
Advanced Research Applications and Future Directions
Gentamicin (B1671437) Sulfate (B86663) Salt as a Tool in Mechanistic Cell Biology Research
The utility of gentamicin sulfate salt in the research laboratory is primarily centered on its well-characterized interaction with the bacterial ribosome, which allows for the detailed investigation of fundamental cellular processes.
Gentamicin sulfate salt is a bactericidal aminoglycoside antibiotic that functions by binding to the 30S subunit of the bacterial ribosome. wikipedia.orgsigmaaldrich.comidealmedical.co.za This interaction disrupts protein synthesis by causing the misreading of codons and inhibiting the translocation of peptidyl-tRNA from the acceptor site to the donor site. sigmaaldrich.comrroij.comresearchgate.net This precise mechanism of action has rendered gentamicin an invaluable tool for researchers studying the intricate processes of ribosome function and biogenesis.
By introducing gentamicin to bacterial cultures, scientists can induce specific perturbations in the translation process. This allows for the detailed examination of the consequences of ribosomal interference, providing insights into the structural and functional aspects of the ribosome. For instance, studies have utilized gentamicin to probe the A site of the 16S rRNA, a highly conserved region critical for decoding. embopress.org The binding of gentamicin components, such as gentamicin C1a, to this site has been studied biochemically and structurally, revealing specific interactions between the drug and the ribosomal RNA. embopress.org These investigations contribute to a general model for how aminoglycoside antibiotics recognize the ribosome, offering a basis for understanding translational inhibition and miscoding. embopress.org
The ability to selectively inhibit bacterial protein synthesis also makes gentamicin useful in studies of ribosome assembly and turnover. By halting translation, researchers can observe the downstream effects on ribosome biogenesis pathways and the cellular stress responses that are activated.
The impact of gentamicin sulfate salt extends to research in gene expression and RNA processing. Its ability to interfere with translation provides a method to uncouple transcription and translation in prokaryotes, allowing for the study of one process without the immediate influence of the other.
Furthermore, research has shown that the addition of gentamicin to in vitro systems can influence gene expression profiles. In a study on mouse blastocysts, gentamicin treatment led to a dose-dependent retardation of development and was associated with the downregulation of genes involved in crucial biological processes such as DNA metabolism and cell cycle. rroij.comresearchgate.net This highlights the utility of gentamicin in exploring the complex interplay between protein synthesis and the regulation of gene expression.
Interestingly, gentamicin has also been investigated for its ability to suppress nonsense mutations. Some studies have explored its potential to induce "read-through" of premature termination codons (PTCs), which are responsible for numerous genetic disorders. sigmaaldrich.comnih.gov This read-through activity, while a focus of therapeutic research, also provides a valuable tool for laboratory investigations into the mechanisms of nonsense-mediated mRNA decay (NMD) and the cellular machinery that recognizes and degrades transcripts containing PTCs. sigmaaldrich.com By observing how gentamicin can modulate these processes, researchers gain a deeper understanding of RNA surveillance pathways and the factors that govern mRNA stability and translation fidelity.
Novel Delivery Systems and Formulations for Research Purposes
To enhance its utility in preclinical research and overcome limitations such as poor cellular penetration, various novel delivery systems for gentamicin sulfate have been developed. mdpi.comijper.org These advanced formulations are primarily designed for in vitro and preclinical studies to improve bioavailability, enable controlled release, and facilitate targeted delivery. nih.gov
Encapsulating gentamicin sulfate within nanoparticles and liposomes represents a significant area of research for improving its experimental applications. nih.govresearchgate.net These nanosized drug delivery systems can protect the antibiotic from degradation, facilitate its entry into cells, and allow for sustained release at a target site. nih.govresearchgate.net
Nanoparticles: Polymeric nanoparticles, typically ranging from 10 to 200 nm in size, have been extensively studied for gentamicin delivery. nih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are commonly used due to their biocompatibility and biodegradable nature. mdpi.com For hydrophilic drugs like gentamicin, multiple emulsion techniques are often employed for encapsulation. mdpi.com Research has demonstrated that gentamicin-loaded nanoparticles can exhibit a burst release initially, followed by a sustained release over time, a desirable characteristic for many experimental models. mdpi.com These nanoparticle formulations have shown promise in preclinical studies against common bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer surrounding an aqueous core, making them suitable carriers for hydrophilic molecules like gentamicin. researchgate.netmdpi.com Studies have shown that gentamicin can be encapsulated within the inner core of liposomes, with encapsulation efficiency influenced by the lipid composition. researchgate.net Liposomal formulations can offer sustained release of gentamicin and have been explored for applications such as local wound treatment in research models. researchgate.net Research has also investigated the combination of liposomal gentamicin with electroporation, a technique that uses electrical pulses to temporarily increase cell membrane permeability, to enhance intracellular drug uptake in in vitro cancer models. nih.gov
| Delivery System | Key Features for Research | Examples of Research Applications |
|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA, Chitosan) | Controlled and sustained release, protection from degradation, potential for surface modification for targeting. mdpi.commdpi.com | In vitro antimicrobial studies against resistant bacteria, preclinical models of infection. nih.govmdpi.com |
| Liposomes | Biocompatible, can encapsulate hydrophilic drugs, potential for targeted delivery. researchgate.netmdpi.com | Sustained release studies, local delivery in wound models, enhanced uptake with electroporation in cancer cell lines. researchgate.netnih.gov |
Polymer-based systems, including hydrogels, offer another avenue for the controlled release of gentamicin sulfate in research settings. researchgate.netnih.gov These systems are particularly useful for creating models that require a sustained local concentration of the antibiotic.
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. lp.edu.ua They can be designed to release an embedded drug in response to specific stimuli, such as pH or temperature. mdpi.com For research purposes, gentamicin sulfate has been loaded into hydrogel patches composed of natural polymers like agarose (B213101) and gelatin, cross-linked with synthetic monomers. researchgate.net These patches have been characterized for their swelling behavior and in vitro drug release at different pH levels, simulating various biological environments. researchgate.net Such systems are valuable for preclinical studies on topical drug delivery and wound healing models. researchgate.net
Biodegradable polymers can also be used to create implants or depots that provide a steady, long-term release of gentamicin, which is beneficial for chronic infection models. nih.gov The release kinetics can be tuned by altering the polymer's composition and molecular weight. mdpi.com
Development of New Analogs and Derivatives with Tailored Research Profiles
The chemical structure of gentamicin is amenable to modification, allowing for the synthesis of new analogs and derivatives with properties tailored for specific research questions. uobaghdad.edu.iq This field of research aims to create novel compounds based on the gentamicin scaffold that may have altered biological activity, reduced toxicity, or enhanced specificity.
One approach involves the combinatorial biosynthesis of gentamicin derivatives. For example, researchers have introduced a glycosyltransferase into the gentamicin-producing bacterium Micromonospora echinospora to create novel derivatives called genkamicins. nih.gov These new compounds were then screened for specific research activities, such as the ability to read through premature termination codons (PTCs) in cancer cell lines with nonsense mutations. nih.gov One derivative, GK-Ae, showed comparable PTC readthrough activity to the known aminoglycoside G418 but with reduced cytotoxicity, making it a promising tool for studying p53 restoration and apoptosis in specific cancer research models. nih.gov
Rational Design and Synthesis of Modified Gentamicins
The challenge of antimicrobial resistance has spurred significant research into the rational design and synthesis of modified gentamicins. The primary goal is to develop novel aminoglycosides (AGs) that can effectively inhibit protein synthesis in bacteria while evading the enzymatic modifications that confer resistance. nih.gov This strategy has been successfully applied to other antibiotic classes, such as β-lactams, and is now a key focus in the development of next-generation aminoglycosides. nih.gov
A major mechanism of resistance to gentamicin is the enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). nih.govnih.gov A key approach in rational design is to create modifications at the sites on the gentamicin molecule that are targeted by these enzymes. For instance, the 6'-position in ring I is a common site for acetylation by AAC(6') enzymes. By introducing modifications at this position, researchers aim to create analogs that are no longer substrates for these resistance enzymes. acs.org
One successful strategy involves the synthesis of derivatives with bulky substituents that sterically hinder the approach of AMEs. nih.gov For example, the addition of a 4-amino-2-hydroxybutyryl (AHB) group at the 1-position, similar to that in amikacin (B45834), has been shown to confer resistance to modification by several AMEs. nih.gov Researchers have also explored adding aliphatic amines at the 6'-position to create distance between the oxygen at that position and the phosphate (B84403) backbone of the ribosomal RNA (rRNA) A-site, further hindering enzymatic action. nih.gov
Complementing traditional chemical synthesis, chemoenzymatic and biosynthetic approaches are also being employed to generate novel gentamicin analogs. nih.gov These methods offer greater control and specificity in modifying the complex aminoglycoside structure. The synthesis of specific gentamicin congeners, such as C1, C2, and C2a, which were previously only accessible through challenging chromatographic separation, has been achieved through chemical synthesis. acs.orgresearchgate.net This allows for a more detailed investigation of the structure-activity relationships of individual components of the commercial gentamicin mixture. researchgate.net
Evaluation of Novel Analog Activity in Basic Science Assays
The evaluation of newly synthesized gentamicin analogs begins with a battery of in vitro assays to determine their antimicrobial efficacy and to understand their mechanism of action. A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains, including multidrug-resistant (MDR) isolates. nih.gov For example, the activity of novel analogs is often tested against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and various Enterobacteriaceae. nih.govnih.gov
Beyond simple MIC testing, cell-free translation assays are crucial for confirming that the modified gentamicins retain their ability to inhibit bacterial ribosomes. acs.org These assays utilize bacterial ribosomes and can be adapted to include hybrid ribosomes carrying the decoding A-site of human mitochondrial or cytoplasmic ribosomes. acs.org This allows for an early assessment of potential off-target effects and toxicity. For instance, studies have shown that even minor stereochemical changes, such as the inversion of a single chiral center, can dramatically reduce the inhibitory activity against the bacterial ribosome, highlighting the precise structural requirements for binding. acs.org
Structure-activity relationship (SAR) studies are a cornerstone of this evaluation process. By comparing the activity of a series of related analogs, researchers can deduce the importance of specific functional groups and their positions on the gentamicin scaffold for antibacterial activity and for evading resistance mechanisms. acs.org For example, the antiribosomal activity of a full set of synthetic gentamicin congeners has been systematically evaluated against both bacterial and various human ribosomal A-sites to establish these critical relationships. acs.org
Furthermore, the activity of novel analogs is assessed against bacterial strains that have been genetically engineered to express specific aminoglycoside-modifying enzymes. researchgate.net This provides direct evidence of the analog's ability to overcome particular resistance mechanisms. For instance, the susceptibility patterns of gentamicin C congeners have been tested against strains expressing aac(6')-Ib and aac(6')-Ic to understand the impact of specific modifications on resistance profiles. researchgate.net
Computational and Systems Biology Approaches
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools in the rational design and evaluation of new gentamicin analogs. jpionline.orgmdpi.com These in silico techniques provide detailed insights into the interactions between the aminoglycoside ligand and its molecular targets, primarily the bacterial ribosome and aminoglycoside-modifying enzymes. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target, providing a static snapshot of the interaction. jpionline.orgmdpi.com The docking score, which estimates the binding affinity, can be used to rank potential drug candidates. jpionline.org For example, docking studies have been used to compare the binding affinity of gentamicin with other antibiotics against Staphylococcus aureus proteins, suggesting its potential as a strong candidate for further development. jpionline.org
These computational approaches are not only used to predict the efficacy of new analogs but also to understand the molecular basis of resistance. By simulating the interaction of a modified gentamicin with an AME, researchers can predict whether the modification will successfully prevent the enzyme from binding and carrying out its modifying function. nih.gov This predictive power helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
Predictive Modeling of Resistance Evolution and Spread
Mathematical and computational models are increasingly being used to predict the evolution and spread of antibiotic resistance. nih.govroyalsocietypublishing.org These models can simulate the complex dynamics of bacterial populations under antibiotic pressure and can help in designing strategies to mitigate the emergence of resistance. nih.gov
Evolutionary epidemiology models can be structured to describe the dynamics of antibiotic resistance at different levels, from within a single host to across a community or hospital setting. nih.gov These models often categorize bacterial populations into susceptible and resistant strains and simulate their competition and evolution over time. nih.gov By incorporating factors such as mutation rates, fitness costs associated with resistance, and antibiotic dosing regimens, these models can predict the likelihood of resistance emerging and spreading under different scenarios. royalsocietypublishing.org
For instance, models have been developed to explore the risk of resistance emergence at different antibiotic concentrations, showing that this risk can be maximal at intermediate doses. nih.gov Stochastic simulations can be used to calculate the probability of a resistant strain emerging and taking over a population, as well as the time it takes for this to occur. royalsocietypublishing.org
Genomic data from clinical isolates is a valuable resource for building and validating these predictive models. osti.gov By correlating genomic information with antimicrobial susceptibility phenotypes, researchers can develop machine learning models to predict resistance patterns. osti.govresearchgate.net These models can identify genetic markers associated with resistance and can be used to predict the susceptibility of a bacterial strain based on its genomic sequence. osti.gov While still an emerging field, these predictive models hold the promise of informing antibiotic stewardship programs and guiding the development of new therapies that are more resilient to the evolution of resistance. royalsocietypublishing.orgresearchgate.net
Emerging Research Areas and Unexplored Scientific Avenues
The research landscape for gentamicin sulfate salt continues to evolve, with several emerging areas holding promise for future therapeutic applications. One significant avenue is the exploration of gentamicin's potential in treating genetic diseases caused by nonsense mutations. pnas.orgnih.gov These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. Gentamicin has been shown to induce "read-through" of these PTCs, allowing the ribosome to synthesize a full-length, functional protein. pnas.orgnih.gov Research has identified that a minor component of the commercial gentamicin mixture, gentamicin B1, is particularly potent in this activity. pnas.org This has opened up the possibility of developing gentamicin-based therapies for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy, where a significant portion of cases are due to nonsense mutations.
Another area of intense research is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of gentamicin. mdpi.comnih.gov Encapsulation of gentamicin in nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), has shown promise in providing sustained release of the drug and improving its penetration into bacterial biofilms and infected cells. mdpi.comnih.govscience.gov These nanoformulations could potentially overcome some of the limitations of conventional gentamicin therapy, such as its poor cellular uptake and the need for frequent administration. mdpi.com
Furthermore, the synergistic effects of combining gentamicin with other antimicrobial agents or non-antibiotic compounds are being investigated. mdpi.com Combination therapy can broaden the spectrum of activity, reduce the likelihood of resistance development, and in some cases, lower the required dose of each drug. mdpi.com For example, synergy has been observed when gentamicin is combined with antibiotics like azithromycin, fosfomycin, and ciprofloxacin. mdpi.com
The exploration of the individual components of the gentamicin complex is also a continuing area of research. While commercial gentamicin is a mixture of several related compounds, studies have shown that these components can have different biological activities and toxicity profiles. acs.orgpnas.org Isolating or synthesizing pure gentamicin congeners could lead to the development of therapies with improved efficacy and a better safety profile. researchgate.netresearchgate.net
Finally, the application of advanced analytical techniques and "omics" technologies is expected to uncover new aspects of gentamicin's mechanism of action and the host response to treatment. This deeper understanding will be crucial for the rational design of the next generation of aminoglycoside antibiotics.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Research Findings on Gentamicin (B1671437) Sulfate (B86663) Salt
Gentamicin sulfate is a well-established, broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora purpurea. sigmaaldrich.comnih.govusp-pqmplus.org Academic research has consistently highlighted its efficacy against a wide range of aerobic Gram-negative bacteria and certain Gram-positive species like Staphylococcus. mdpi.comavantorsciences.com The fundamental mechanism of action is the bactericidal inhibition of protein synthesis. uobaghdad.edu.iq Gentamicin achieves this by binding irreversibly to the 30S ribosomal subunit of bacteria, which leads to the misreading of the mRNA codon and the formation of nonfunctional or toxic proteins, ultimately disrupting the bacterial cell membrane. sigmaaldrich.commdpi.comavantorsciences.commdpi.com
Chemically, gentamicin sulfate is a hydrophilic and polar molecule, a characteristic that limits its passive diffusion across cell membranes and results in poor oral bioavailability. mdpi.comresearchgate.netresearchgate.net It is a complex mixture of several structurally related aminoglycoside components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. usp-pqmplus.orgavantorsciences.comnih.gov Each mole of the gentamicin base contains five basic nitrogen atoms, requiring five equivalents of sulfuric acid to form the sulfate salt. mdpi.comsigmaaldrich.com
A significant body of research has focused on overcoming the limitations of gentamicin's physicochemical properties and combating emerging resistance. Key areas of investigation include the development of advanced drug delivery systems. Encapsulation of gentamicin sulfate into polymeric nanoparticles, such as those made from chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA), has been shown to offer sustained release and improved antibacterial efficacy compared to the free drug. mdpi.com Similarly, hydrogel formulations have demonstrated good drug release performance and significant antibacterial activity. mdpi.com Other strategies include the hydrophobization of the gentamicin molecule to improve cell penetration and the synthesis of metal complexes (e.g., with Cr(III), Co(II), Ni(II), Cu(II), and Zn(II)) to potentially overcome resistance mechanisms. mdpi.comikm.org.my
Furthermore, synergistic effects have been explored by combining gentamicin sulfate with other antimicrobial agents. Studies have reported enhanced activity when used with other antibiotics, polyphenols, and natural products like curcumin, which can help address infections caused by resistant strains. mdpi.comnamikkemalmedj.com Research has also confirmed its utility in coating medical materials, such as bone grafts and implantable biosensors, to prevent localized infections and biofilm formation. nih.govmdpi.com
| Formulation Strategy | Objective | Key Findings | Reference(s) |
|---|---|---|---|
| Polymeric Nanoparticles (e.g., Chitosan, PLGA) | Enhance drug delivery, sustained release | Showed equal or better antibacterial properties compared to free gentamicin due to sustained release. | mdpi.commdpi.com |
| Hydrogel Films | Wound dressing, controlled release | Exhibited good water stability, thermal stability, and drug release capacity with significant antibacterial activity. | mdpi.com |
| Metal Complexation (e.g., Co, Ni, Zn) | Overcome antimicrobial resistance | Complexes showed comparable or varied bactericidal activity against S. aureus compared to the parent compound. | ikm.org.my |
| Combination with other agents (e.g., Curcumin) | Achieve synergistic antibacterial effects | Additive effects observed against several bacterial strains, reducing the minimum inhibitory concentration (MIC) of gentamicin. | namikkemalmedj.com |
| Coating on Medical Materials | Prevent device-related infections | Effectively reduced bacterial colonization on surfaces like bone chips and biosensors without compromising material function. | nih.govmdpi.com |
Identification of Remaining Knowledge Gaps in Fundamental Research
Despite decades of clinical use and academic study, significant knowledge gaps in the fundamental understanding of gentamicin sulfate persist. A primary challenge is the lack of standardization in the experimental methodologies used to evaluate its properties, particularly in drug release studies. mdpi.com Inconsistencies in experimental parameters such as the type of membrane, stirring speed, and medium composition make it difficult to compare findings across different studies, hindering the development of optimized formulations. mdpi.com
While combination therapies show promise, the precise molecular mechanisms underlying the observed synergistic effects, especially against resilient bacterial biofilms, are not fully understood. mdpi.com There is a critical need for more in-depth research to elucidate these interactions to rationally design effective therapies. Moreover, the development of resistance, even in combination therapies, remains a significant concern that is not entirely predictable. mdpi.com
The scope of much of the current research is also limited. Many studies focus on a narrow range of pathogens, predominantly Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.commdpi.com There is a comparative lack of focus on Gram-positive bacteria, which can act as important reservoirs of antimicrobial resistance genes, and other opportunistic pathogens. mdpi.com This reliance on a few model organisms provides an incomplete picture of the resistome. mdpi.com
Furthermore, there are gaps in understanding the long-term stability and activity of gentamicin in various formulations. For example, the effect of cryopreservation on gentamicin-loaded bone grafts beyond six to twelve months remains to be seen. researchgate.net Finally, the environmental fate of gentamicin and its contribution to the selection and spread of antimicrobial resistance genes in settings like wastewater treatment plants are not fully characterized, particularly in low- and middle-income countries. mdpi.comresearchgate.net
Proposed Avenues for Future Scholarly Inquiry and Methodological Innovations
Addressing the identified knowledge gaps requires a multi-pronged approach involving methodological innovation and new avenues of scholarly inquiry. A crucial first step would be the development and adoption of standardized protocols for in vitro drug release and antimicrobial susceptibility testing. mdpi.com This would ensure that data generated by different research groups are comparable, accelerating the development of novel delivery systems.
Future research should prioritize elucidating the molecular mechanisms of synergy and resistance. Advanced techniques in molecular biology and proteomics could be employed to understand how gentamicin, in combination with other compounds, affects bacterial physiology and biofilm structures. mdpi.comnamikkemalmedj.com This knowledge would enable the rational design of combination therapies that are less prone to resistance.
There is a significant opportunity in the synthesis and characterization of novel gentamicin derivatives and formulations. uobaghdad.edu.iqikm.org.my This includes creating new metal complexes or chemically modifying the gentamicin molecule to enhance its activity against resistant strains. ikm.org.my The exploration of innovative drug delivery systems, such as multifunctional nanoparticles designed for targeted delivery, should continue to be a priority to improve efficacy. nih.govresearchgate.net
The scope of antimicrobial evaluation must be broadened. Future studies should include a more diverse panel of clinically relevant microorganisms, including multi-drug resistant Gram-positive bacteria, fungi, and anaerobic bacteria, to better assess the spectrum of activity of new formulations. mdpi.com Methodologically, the use of advanced analytical techniques such as mass spectrometry and charged aerosol detection (CAD) should be expanded for the precise characterization of gentamicin sulfate's complex composition and its behavior in biological systems. researchgate.net Finally, ecological studies are needed to track the environmental fate of gentamicin and understand its role in shaping the environmental resistome, which is a critical component of the One Health perspective on antimicrobial resistance. researchgate.net
Broader Implications for Fundamental Scientific Understanding and Antimicrobial Stewardship Research
Research on gentamicin sulfate has implications that extend beyond its immediate clinical application, contributing significantly to fundamental scientific knowledge and the principles of antimicrobial stewardship. Studies on its mechanism of action—interfering with the bacterial ribosome—have been instrumental in advancing our fundamental understanding of protein synthesis, ribosomal function, and the mechanisms of translation. sigmaaldrich.comsigmaaldrich.com
The development of novel delivery systems for this hydrophilic drug has broader implications for the fields of pharmaceutical science and nanomedicine. researchgate.net Research into nanoparticles, hydrogels, and other formulations for gentamicin provides valuable insights into controlled-release technology and strategies for overcoming biological barriers, which can be applied to many other therapeutic agents. mdpi.comresearchgate.net
The persistent challenge of gentamicin resistance serves as a powerful case study for antimicrobial stewardship research. It underscores the critical importance of using antibiotics judiciously and highlights the need for robust surveillance programs. baxter.ca The principle of using gentamicin only for infections proven or strongly suspected to be caused by susceptible bacteria is a cornerstone of stewardship efforts to preserve the effectiveness of this and other last-resort antibiotics. baxter.ca
Q & A
Basic Research Questions
Q. How to determine the appropriate concentration of gentamicin sulfate for bacterial susceptibility testing in vitro?
- Methodological Answer : Use the Kirby-Bauer disk diffusion method standardized by Bauer et al. (1966). Prepare Mueller-Hinton agar plates, apply bacterial inoculum (0.5 McFarland standard), and place gentamicin-impregnated disks (e.g., 10 µg). Measure inhibition zones after 16–18 hours at 35°C and compare them to Clinical and Laboratory Standards Institute (CLSI) breakpoints. For gram-negative bacteria, a zone ≥13 mm indicates susceptibility .
- Key Considerations : Account for agar depth, cation content (Ca²⁺/Mg²⁺), and pH to avoid false resistance. Validate with control strains like E. coli ATCC 25922 .
Q. What protocols ensure reproducible preparation of gentamicin sulfate stock solutions for cell culture?
- Methodological Answer : Dissolve gentamicin sulfate (≥590 IU/mg) in sterile deionized water at 50 mg/mL, filter-sterilize (0.22 µm), and aliquot. Store at –20°C. Verify bioactivity via bacterial growth inhibition assays (e.g., against Staphylococcus aureus ATCC 29213) and quantify using HPLC with UV detection at 240 nm .
- Key Considerations : Batch-to-batch variability in sulfate content (694 µg/mg, USP Grade) may alter solubility; pre-test each batch in pilot experiments .
Q. How to address discrepancies in minimum inhibitory concentration (MIC) values across studies using gentamicin sulfate?
- Methodological Answer : Cross-reference methodologies for MIC determination (e.g., broth microdilution vs. agar dilution). Standardize inoculum size, growth medium (e.g., cation-adjusted Mueller-Hinton broth), and incubation conditions. Use CLSI-recommended quality control strains. For conflicting data, perform meta-analysis with stratification by bacterial species, resistance mechanisms (e.g., aminoglycoside-modifying enzymes), and study design .
Advanced Research Questions
Q. How to design experiments investigating gentamicin sulfate synergism with β-lactam antibiotics against multidrug-resistant pathogens?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine gentamicin (0.5–128 µg/mL) with β-lactams (e.g., ceftazidime) in serial dilutions. FICI ≤0.5 indicates synergy. Confirm results with time-kill curves (0–24 hours) and statistical analysis (e.g., two-way ANOVA). Include controls for antibiotic degradation and solvent effects .
- Key Considerations : Account for inoculum effect and post-antibiotic sub-MIC exposure to avoid false synergy .
Q. What strategies mitigate gentamicin sulfate toxicity in eukaryotic cell cultures while maintaining antibacterial efficacy?
- Methodological Answer : Optimize exposure time using pulsed dosing (e.g., 1-hour treatment followed by washout). For renal cell models, monitor cytotoxicity via LDH release assays and adjust concentrations (typically ≤50 µg/mL). Use fluorescent gentamicin conjugates (e.g., Texas Red-labeled) to track intracellular uptake and correlate with viability .
- Key Considerations : Serum proteins may bind gentamicin, reducing free drug concentration; quantify unbound fraction using ultrafiltration .
Q. How to analyze batch-to-batch variability in commercial gentamicin sulfate and its impact on experimental outcomes?
- Methodological Answer : Request certificates of analysis (CoA) for sulfate content, purity (HPLC ≥95%), and bioactivity. Perform independent validation via:
- HPLC-MS : Quantify gentamicin C1, C1a, and C2 components (varies by manufacturer).
- Broth microdilution : Compare MIC values against reference strains.
- Salt content analysis : Use ion chromatography to measure sulfate counterions .
Q. What statistical approaches resolve contradictions in gentamicin resistance gene expression data across transcriptomic studies?
- Methodological Answer : Apply Benjamini-Hochberg correction for false discovery rate (FDR) in RNA-seq datasets. Use hierarchical clustering to identify co-regulated resistance genes (e.g., aac(3)-II, armA). Validate with qRT-PCR on independent isolates and normalize to housekeeping genes (e.g., rpoB). For cross-study discrepancies, conduct sensitivity analysis excluding outliers or low-powered cohorts .
Experimental Design & Data Analysis
Q. How to structure a systematic review on gentamicin sulfate resistance mechanisms in Pseudomonas aeruginosa?
- Methodological Answer :
Research Question : Define via PICO framework (Population: P. aeruginosa; Intervention: gentamicin exposure; Comparator: susceptible strains; Outcome: resistance mechanisms).
Search Strategy : Use PubMed/MEDLINE, EMBASE, and Web of Science with MeSH terms ("gentamicin sulfate" AND "drug resistance" AND "Pseudomonas aeruginosa").
Data Extraction : Tabulate genes (aacC1, aphA), efflux pumps (MexXY-OprM), and mutation rates.
Meta-Analysis : Pool odds ratios for resistance determinants using random-effects models in RevMan .
Q. What bioinformatics tools identify gentamicin sulfate binding motifs in ribosomal RNA?
- Methodological Answer : Use PyMOL for 3D structural alignment of 16S rRNA (PDB: 4V7D) with gentamicin-docked models. Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding free energy (ΔG). Validate predictions via mutagenesis (e.g., A1408G mutation in E. coli rRNA) and MIC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
